molecular formula C9H8BrNO3 B1333552 5-Acetamido-2-bromobenzoic acid CAS No. 22921-67-1

5-Acetamido-2-bromobenzoic acid

Cat. No.: B1333552
CAS No.: 22921-67-1
M. Wt: 258.07 g/mol
InChI Key: JUWQEPVNDAKOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-2-bromobenzoic acid is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-acetamido-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWQEPVNDAKOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370147
Record name 5-acetamido-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-67-1
Record name 5-acetamido-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Acetamido-2-bromobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5-Acetamido-2-bromobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 22921-67-1). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its physicochemical properties, spectroscopic data, and safety information. Additionally, this guide presents a plausible synthetic route and a general experimental workflow for its characterization, visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a halogenated and acetylated derivative of aminobenzoic acid. Its chemical structure consists of a benzoic acid core with a bromo substituent at the 2-position and an acetamido group at the 5-position. The quantitative physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 22921-67-1[1][2]
Molecular Formula C₉H₈BrNO₃[1][3]
Molecular Weight 258.07 g/mol [1]
Appearance Lilac-greyish powder[1]
Melting Point 186 °C[1]
Boiling Point 466 °C at 760 mmHg[1]
Density 1.706 g/cm³[1]
Flash Point 235.6 °C[1]
InChI InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)[3]
InChIKey JUWQEPVNDAKOQG-UHFFFAOYSA-N[1][3]
SMILES CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O[1][3]

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated.[3] These values are useful for identification in ion mobility-mass spectrometry techniques.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 257.97603145.2
[M+Na]⁺ 279.95797155.7
[M-H]⁻ 255.96147150.4
[M+NH₄]⁺ 275.00257164.6
[M+K]⁺ 295.93191144.8
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route to this compound can be inferred from standard organic chemistry transformations. A logical approach would involve the acetylation of the corresponding amino compound, 2-bromo-5-aminobenzoic acid.

Reaction: Acetylation of 2-bromo-5-aminobenzoic acid.

Reagents and Solvents:

  • 2-bromo-5-aminobenzoic acid

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

Methodology:

  • Dissolve 2-bromo-5-aminobenzoic acid in the chosen solvent.

  • Add the base to the solution.

  • Slowly add acetic anhydride or acetyl chloride to the reaction mixture, maintaining a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-bromo-5-aminobenzoic_acid 2-bromo-5-aminobenzoic acid Reaction_vessel Reaction in a suitable solvent with a base (e.g., pyridine) 2-bromo-5-aminobenzoic_acid->Reaction_vessel Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction_vessel Final_Product This compound Reaction_vessel->Final_Product Acetylation

Caption: Plausible synthetic pathway for this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound using common spectroscopic techniques.

G Start Synthesized Compound (Crude Product) Purification Purification (Recrystallization/ Chromatography) Start->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_Analysis IR_Analysis IR Spectroscopy Pure_Compound->IR_Analysis MS_Analysis Mass Spectrometry Pure_Compound->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: General workflow for the characterization of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is currently limited publicly available information regarding the specific biological activities or signaling pathways associated with this compound. However, related acetamido-hydroxy-benzoic acid derivatives have been investigated for their analgesic properties.[8] Further research is required to elucidate the potential pharmacological profile of this compound.

Safety Information

While a specific safety data sheet for this compound is not detailed in the search results, general precautions for handling similar aromatic carboxylic acids and brominated compounds should be followed. These compounds may cause skin and eye irritation.[9][10] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] The safety description codes S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S36 (wear suitable protective clothing) are noted for this compound.[1]

References

Physical properties of 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Acetamido-2-bromobenzoic acid

This technical guide provides a comprehensive overview of the known physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for the characterization of such a compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 22921-67-1[1]
Appearance Lilac-greyish powder[1]
Molecular Formula C₉H₈BrNO₃[1]
Molecular Weight 258.07 g/mol [2][3]
Exact Mass 256.96900 u[1]
Density 1.706 g/cm³[1]
Melting Point 186 °C[1]
Boiling Point 466 °C at 760 mmHg[1]
Flash Point 235.6 °C[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Note: Some properties like Molecular Weight are listed for the isomer 2-Acetamido-5-bromobenzoic acid but are identical for this compound due to the same molecular formula.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[4] A pure substance typically melts over a narrow range of 1-2°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[4]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5]

  • Measurement (Mel-Temp Apparatus):

    • The capillary tube is placed in the sample holder of the apparatus.

    • For an unknown compound, a rapid heating rate (5-10 °C per minute) is used to determine an approximate melting range.[5]

    • The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.[6]

    • The sample is heated rapidly to about 20 °C below the approximate melting point.[5][6]

    • The heating rate is then slowed to approximately 1-2 °C per minute.[6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

  • Measurement (Thiele Tube):

    • The capillary tube is attached to a thermometer using a small rubber band, with the sample aligned with the thermometer bulb.[6]

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.[6]

    • The side arm of the Thiele tube is gently heated with a Bunsen burner, promoting oil circulation and even heating.[6]

    • The melting range is observed and recorded as described above.[6]

Solubility Testing

The solubility of this compound in various solvents provides insights into its polarity and acidic nature. As a carboxylic acid, it is expected to be insoluble in water but soluble in basic solutions.[7]

Apparatus:

  • Small test tubes

  • Spatula

  • Glass stirring rod

  • pH paper

Solvents:

  • Deionized water

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric Acid (HCl) solution

Procedure:

  • Water Solubility:

    • Approximately 25 mg of this compound is placed in a test tube.[8][9]

    • 0.5-0.75 mL of deionized water is added in portions, and the mixture is agitated after each addition.[8][9]

    • The sample is observed for dissolution. If it dissolves, the pH of the solution is tested with pH paper.[8]

  • Solubility in Aqueous Base (NaOH and NaHCO₃):

    • If the compound is insoluble in water, the same procedure is repeated using 5% NaOH solution and, in a separate test tube, 5% NaHCO₃ solution.[7][8]

    • For carboxylic acids, dissolution in both NaOH and NaHCO₃ is expected.[7] The reaction with NaHCO₃ may produce visible CO₂ bubbles, which is a positive test for a sufficiently strong acid.[7][8]

  • Solubility in Aqueous Acid (HCl):

    • If the compound is insoluble in water, its solubility in 5% HCl is also tested to check for basic functional groups (not expected for this compound).[8][9]

  • Confirmation of Acidity:

    • To confirm that solubility in NaOH is due to an acid-base reaction, the resulting solution can be acidified with 5% HCl. The reappearance of a precipitate indicates the reformation of the water-insoluble carboxylic acid.[8]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized aromatic carboxylic acid like this compound.

G cluster_0 Initial Synthesis & Purification cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Purity & Identity Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Tests (Water, NaOH, NaHCO3) purification->solubility nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity_check Purity Assessment (Sharp Melting Point) melting_point->purity_check identity_confirm Structural Confirmation (Spectroscopic Data) solubility->identity_confirm nmr->identity_confirm ir->identity_confirm ms->identity_confirm

References

5-Acetamido-2-bromobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 5-Acetamido-2-bromobenzoic acid, a compound of interest in organic synthesis and pharmaceutical research.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueReference
Molecular Formula C9H8BrNO3[1][2]
Molecular Weight 258.07 g/mol [1][2][3]
CAS Number 38985-79-4[1][2]
IUPAC Name 2-acetamido-5-bromobenzoic acid[2]
Melting Point 214-219 °C[1]
Boiling Point (Predicted) 457.8 ± 40.0 °C[1]
Density (Estimate) 1.7300[1]

Compound Identification Workflow

The logical workflow for the identification and characterization of this compound in a laboratory setting is outlined below. This process ensures accurate verification of the compound's identity and purity before its use in further applications.

cluster_0 Compound Identification Workflow A Sample Acquisition B Spectroscopic Analysis (NMR, IR, MS) A->B Characterize C Chromatographic Analysis (HPLC, TLC) A->C Separate E Data Interpretation & Structure Confirmation B->E F Purity Assessment C->F D Physical Property Measurement (Melting Point) D->F G Final Compound Verification E->G F->G

Caption: Logical workflow for the identification and characterization of a chemical compound.

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are highly dependent on the research context, a general approach for its characterization would involve standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Methodology: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6). 1H NMR and 13C NMR spectra would be acquired. The chemical shifts, integration, and coupling patterns of the peaks would be analyzed to confirm the presence of the acetamido, bromo, and benzoic acid moieties in the correct substitution pattern.

2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology: A small amount of the sample would be ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions would be measured. This would be used to confirm the molecular weight of 258.07 g/mol .

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the compound.

  • Methodology: A solution of the compound would be injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient would be used to separate the main compound from any impurities. The purity would be determined by the relative area of the peak corresponding to this compound.

Chemical Structure and Properties Relationship

The relationship between the key identifiers and properties of this compound is illustrated in the diagram below.

cluster_1 Chemical Information Hierarchy Formula Molecular Formula C9H8BrNO3 MW Molecular Weight 258.07 g/mol Formula->MW determines Structure Chemical Structure Formula->Structure represents Properties Physicochemical Properties (Melting Point, etc.) Structure->Properties influences

Caption: Relationship between molecular formula, structure, and physical properties.

References

Solubility Profile of 5-Acetamido-2-bromobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetamido-2-bromobenzoic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Qualitative Solubility Data

This compound is a derivative of benzoic acid with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility is crucial for process development, formulation, and quality control. The available qualitative data indicates that this compound is generally soluble in common organic solvents. For comparative purposes, the solubility of structurally similar compounds is also presented.

Compound NameSolventSolubility Description
This compound EthanolSoluble[1]
ChloroformSoluble[1]
WaterLow solubility[1]
2-Amino-5-bromobenzoic acid (structurally similar)AlcoholsSoluble[2]
EthersSoluble[2]
ChloroformSoluble[2]
BenzeneSoluble[2]
Acetic acidSoluble[2]
WaterInsoluble[2]
N-Acetylanthranilic acid (structurally similar)WaterModerate solubility
EthanolSoluble[3]
AcetoneSoluble[3]
ChloroformSoluble[3]

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Pre-weighed, solvent-resistant weighing dishes (e.g., aluminum)

  • Pipettes

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed weighing dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the weighing dish containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

    • Record the final weight of the weighing dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty weighing dish from the final weight.

    • Solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

      • Solubility ( g/100 mL) = (Mass of solute in g / Volume of solution taken in mL) x 100

      • Solubility (mol/L) = (Mass of solute in g / (Molecular weight of solute x Volume of solution taken in L))

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of a related compound, 2-amino-5-bromobenzoic acid, which shares a similar structural backbone. This provides a logical representation of an experimental process relevant to the handling and production of such aromatic carboxylic acids.

SynthesisWorkflow start Start reagents Mix o-aminobenzoic acid with glacial acetic acid start->reagents bromination Add bromine solution dropwise at 15°C reagents->bromination stirring Stir for 1 hour at 15°C bromination->stirring filtration Filter the product stirring->filtration washing Wash with benzene filtration->washing drying Dry in the dark washing->drying purification_start Purification drying->purification_start boiling Add mixture to boiling water purification_start->boiling Process acidification Add concentrated HCl boiling->acidification hot_filtration Hot vacuum filtration acidification->hot_filtration crystallization Cool filtrate to precipitate product hot_filtration->crystallization Insoluble impurities removed end End crystallization->end Pure product obtained

Caption: Synthesis workflow for 2-amino-5-bromobenzoic acid.

References

5-Acetamido-2-bromobenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22921-67-1

This in-depth technical guide provides a comprehensive overview of 5-Acetamido-2-bromobenzoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its chemical properties, synthesis, spectroscopic data, and potential applications.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. Its core structure consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom, and an acetamido group. These functional groups contribute to its unique chemical reactivity and make it a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C₉H₈BrNO₃[1]
Molecular Weight 258.07 g/mol [1]
Appearance Lilac-greyish powder[2]
Melting Point 186°C[2]
Boiling Point 466°C at 760 mmHg[2]
Density 1.706 g/cm³[2]
H-Bond Acceptor Count 3[2]
H-Bond Donor Count 2[2]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

Synthesis_of_5-Acetamido-2-bromobenzoic_acid reactant 5-Amino-2-bromobenzoic acid product This compound reactant->product Acetylation reagent Acetic Anhydride (or Acetyl Chloride) reagent->product

Caption: Proposed synthetic route for this compound.

General Experimental Protocol (based on analogous reactions):

A general procedure for the acetylation of an aminobenzoic acid is as follows. This protocol is adapted from the synthesis of a structurally related compound, 5-acetamido-2-hydroxy benzoic acid[3].

Materials:

  • 5-amino-2-bromobenzoic acid

  • Acetic anhydride or acetyl chloride

  • An appropriate solvent (e.g., glacial acetic acid, pyridine, or an inert solvent like dichloromethane)

  • A suitable base (if using acetyl chloride, e.g., pyridine or triethylamine)

  • Deionized water

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution: Dissolve 5-amino-2-bromobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add acetic anhydride or acetyl chloride to the solution. If using acetyl chloride, the reaction is typically performed in the presence of a base to neutralize the HCl byproduct. The reaction may be exothermic, so cooling might be necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the product. If an organic solvent was used, it may need to be removed under reduced pressure first.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the isomeric compound, 2-Acetamido-5-bromobenzoic acid, and other related structures can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While the specific ¹H and ¹³C NMR spectra for this compound are not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. For instance, the ¹H NMR spectrum of 5-acetamido-2-hydroxy benzoic acid shows signals for the aromatic protons between δ 6.89 and 8.08 ppm, a singlet for the acetyl methyl protons at δ 2.00 ppm, and a singlet for the amide proton at δ 9.87 ppm[3]. The ¹³C NMR spectrum of the same compound displays aromatic carbon signals between δ 112.52 and 157.16 ppm, a carboxylic acid carbon at δ 171.97 ppm, an amide carbonyl carbon at δ 168.22 ppm, and a methyl carbon at δ 23.94 ppm[3].

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Acetamido-5-bromobenzoic acid, an isomer, shows characteristic peaks that would be expected in the spectrum of the target compound as well.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)~3000 (broad)
N-H stretch (Amide)~3300
C=O stretch (Carboxylic Acid)~1700
C=O stretch (Amide)~1660
C=C stretch (Aromatic)~1600-1450
C-Br stretch~700-600

Mass Spectrometry (MS):

The mass spectrum of 2-Acetamido-5-bromobenzoic acid shows a molecular ion peak corresponding to its molecular weight[4]. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio) would be expected.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

Role as a Chemical Intermediate:

The carboxylic acid group can be converted into esters, amides, or other derivatives. The acetamido group can be hydrolyzed back to an amine, which can then undergo a variety of reactions. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. A patent for the preparation of 2-bromo-5-iodobenzoic acid utilizes 5-amino-2-bromobenzoic acid as a starting material, highlighting the importance of this structural motif in the synthesis of other useful intermediates[5].

Potential Pharmacological Significance:

Derivatives of closely related acetamido-benzoic acids have shown biological activity. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic and anti-inflammatory properties, with some showing selectivity for the COX-2 enzyme[3][6]. This suggests that derivatives of this compound could also be explored for similar activities.

Applications_in_Drug_Development start This compound intermediate Versatile Chemical Intermediate start->intermediate modification Functional Group Modification intermediate->modification coupling Cross-Coupling Reactions intermediate->coupling derivatives Novel Derivatives modification->derivatives coupling->derivatives bioactivity Potential Biological Activity (e.g., Analgesic, Anti-inflammatory) derivatives->bioactivity

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

Based on safety data for the isomeric compound 2-Acetamido-5-bromobenzoic acid, this compound should be handled with care in a laboratory setting. It is harmful if swallowed and may cause skin and serious eye irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. While detailed experimental and spectroscopic data are not extensively available in the public domain, this guide provides a comprehensive overview based on available information for structurally related compounds. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

IUPAC name for 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Acetamido-5-bromobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetamido-5-bromobenzoic acid, a compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a plausible synthesis protocol, and its potential biological significance, tailored for researchers, scientists, and professionals in the field of drug development. The officially recognized IUPAC name for this compound is 2-acetamido-5-bromobenzoic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of 2-acetamido-5-bromobenzoic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name 2-acetamido-5-bromobenzoic acid[1]
Synonyms N-Acetyl-5-bromoanthranilic acid, 2-(acetylamino)-5-bromobenzoic acid[1][2]
CAS Number 38985-79-4[1]
Molecular Formula C₉H₈BrNO₃[1]
Molecular Weight 258.07 g/mol [1]
Appearance Crystals or Crystalline Powder, Pale brown[3]
Melting Point 214-219 °C[3]
Boiling Point 457.8 ± 40.0 °C (Predicted)[3]
Density 1.7300 (rough estimate)[3]
Solubility Soluble in ethanol and chloroform; low solubility in water.[3]

Synthesis Protocol

The synthesis of 2-acetamido-5-bromobenzoic acid can be achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step involves the bromination of anthranilic acid to form 2-amino-5-bromobenzoic acid, followed by an acetylation reaction.

Step 1: Synthesis of 2-amino-5-bromobenzoic acid

Materials:

  • 2-aminobenzoic acid

  • Glacial acetic acid

  • Bromine

  • Benzene

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Separately, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the 2-aminobenzoic acid solution at 15 °C.

  • Stir the mixture for 1 hour at the same temperature.

  • Filter the resulting precipitate, wash with benzene, and dry in the dark.

  • To purify, add the crude product to boiling water, followed by the addition of concentrated hydrochloric acid, and perform hot filtration under a vacuum to yield 2-amino-5-bromobenzoic acid[4].

Step 2: Synthesis of 2-acetamido-5-bromobenzoic acid

Materials:

  • 2-amino-5-bromobenzoic acid (from Step 1)

  • Acetic anhydride

  • Pyridine (as a catalyst, optional)

  • Water

  • Hydrochloric acid

Procedure:

  • Suspend 2-amino-5-bromobenzoic acid in water.

  • Add acetic anhydride to the suspension. The reaction can be catalyzed by a small amount of pyridine.

  • Stir the mixture vigorously. The acetylation of the amino group will proceed, leading to the formation of 2-acetamido-5-bromobenzoic acid.

  • After the reaction is complete, the product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 2-acetamido-5-bromobenzoic acid.

  • The final product can be characterized by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Potential Biological Activity and Applications

While direct biological data for 2-acetamido-5-bromobenzoic acid is limited in the provided search results, the activity of structurally related compounds offers valuable insights into its potential applications in drug development. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs)[5][6]. These compounds have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2)[5][6].

The inhibition of the COX-2 enzyme is a key mechanism for reducing inflammation and pain. The logical pathway for this action is illustrated in the diagram below.

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Stimuli cluster_cell Cellular Response cluster_response Physiological Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., injury, infection) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Drug_Molecule 2-Acetamido-5-bromobenzoic acid (or derivative) Drug_Molecule->COX2 inhibits

Caption: Proposed mechanism of action via COX-2 inhibition.

This pathway suggests that 2-acetamido-5-bromobenzoic acid, due to its structural similarity to known COX-2 inhibitors, could be a valuable scaffold for the design and synthesis of new anti-inflammatory agents. Further research, including in-silico docking studies and in-vitro assays, would be necessary to validate this hypothesis and determine its efficacy and selectivity as a COX-2 inhibitor. The development of derivatives could also lead to compounds with improved pharmacokinetic and pharmacodynamic profiles[5][6].

References

Spectral Analysis of 5-Acetamido-2-bromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Acetamido-2-bromobenzoic acid (C₉H₈BrNO₃), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of publicly accessible experimental spectra, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. Detailed, standardized experimental protocols for acquiring this data are also provided to assist researchers in their own analytical work.

Spectral Data Summary

The following tables summarize the key spectral information for this compound. This data is crucial for structural elucidation, purity assessment, and quality control.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The presence of a bromine atom is indicated by the isotopic pattern of bromine-containing fragments (M and M+2 peaks).

Fragment Ion m/z (Mass-to-Charge Ratio) Interpretation
[M]⁺257Molecular ion containing ⁷⁹Br
[M+2]⁺259Molecular ion containing ⁸¹Br
[M-CH₂CO]⁺215Loss of a ketene molecule from the acetamido group (with ⁷⁹Br)[1]
[M-CH₂CO+2]⁺217Loss of a ketene molecule from the acetamido group (with ⁸¹Br)[1]
[M-CH₂CO-H₂O]⁺197Subsequent loss of water (with ⁷⁹Br)[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following signals.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 10.0 - 13.0Singlet (broad)1H-COOH
~ 9.5 - 10.5Singlet1H-NH-
~ 8.0 - 8.2Doublet1HAromatic C-H
~ 7.8 - 8.0Doublet of doublets1HAromatic C-H
~ 7.4 - 7.6Doublet1HAromatic C-H
~ 2.1Singlet3H-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum is expected to show nine distinct carbon signals.

Chemical Shift (δ, ppm) Assignment
~ 169C=O (Carboxylic Acid)
~ 168C=O (Amide)
~ 140Aromatic C-NH
~ 135Aromatic C-Br
~ 133Aromatic C-H
~ 125Aromatic C-H
~ 122Aromatic C-H
~ 118Aromatic C-COOH
~ 24-CH₃
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~ 3250MediumN-H stretch (Amide)
~ 1700StrongC=O stretch (Carboxylic Acid)
~ 1670StrongC=O stretch (Amide I)
~ 1590MediumN-H bend (Amide II)
~ 1600, 1480Medium-WeakC=C stretch (Aromatic)
~ 1300MediumC-N stretch
~ 1250MediumC-O stretch
~ 820StrongC-H out-of-plane bend
~ 600MediumC-Br stretch

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectral analysis process.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) Fragmentation Pattern MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectral analysis of this compound.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire FID (¹H and ¹³C) B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Calibrate and Analyze Spectrum E->F

Caption: Detailed workflow for NMR data acquisition and processing.

MS_Workflow A Introduce Sample into High Vacuum Source B Electron Ionization (70 eV) A->B C Formation of Molecular Ion and Fragments B->C D Mass Analyzer (Separation by m/z) C->D E Detection of Ions D->E F Generate Mass Spectrum E->F

Caption: Step-by-step workflow for mass spectrometry analysis.

References

Potential Biological Activities of Acetamido Bromobenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamido bromobenzoic acid derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of the acetamido, bromo, and benzoic acid functionalities provides a unique scaffold for structural modifications, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying molecular interactions and experimental designs.

Synthesis of Acetamido Bromobenzoic Acid Derivatives

The synthesis of acetamido bromobenzoic acid derivatives typically involves multi-step reactions, starting from commercially available precursors. A general synthetic route often begins with the bromination of an aminobenzoic acid, followed by acetylation of the amino group. The carboxylic acid moiety can then be converted to an amide or ester to generate a library of derivatives.

A representative synthetic protocol for a 4-acetamido-3-bromobenzoic acid derivative is as follows:

Step 1: Bromination of 4-Aminobenzoic Acid

  • To a solution of 4-aminobenzoic acid in a suitable solvent such as acetic acid, add a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 4-amino-3-bromobenzoic acid, is isolated by filtration or extraction.

Step 2: Acetylation of 4-Amino-3-bromobenzoic Acid

  • Suspend 4-amino-3-bromobenzoic acid in a solvent like acetic anhydride or react it with acetyl chloride in the presence of a base.

  • Heat the mixture under reflux for a few hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product, 4-acetamido-3-bromobenzoic acid.

  • Filter, wash with water, and dry the product.

Step 3: Amide Formation

  • Activate the carboxylic acid of 4-acetamido-3-bromobenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction mixture by extraction and purify the final N-substituted-4-acetamido-3-bromobenzamide derivative by column chromatography or recrystallization.

Anticancer Activity

Several acetamido bromobenzoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of representative acetamido bromobenzoic acid derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Cpd-1 4-Bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H520 (NSCLC)1.36 ± 0.27[1]
Cpd-2 4-Bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H1581 (NSCLC)1.25 ± 0.23[1]
Cpd-3 Imidazole-based N-phenylbenzamide (4f)A549 (Lung)7.5 ± 0.38[2]
Cpd-4 Imidazole-based N-phenylbenzamide (4f)HeLa (Cervical)9.3 ± 0.11[2]
Cpd-5 Imidazole-based N-phenylbenzamide (4f)MCF-7 (Breast)8.9 ± 0.11[2]
Mechanism of Action: FGFR1 Signaling Pathway Inhibition

A key target for some anticancer acetamido bromobenzoic acid derivatives is the Fibroblast Growth Factor Receptor 1 (FGFR1).[1] Aberrant activation of the FGFR1 signaling pathway is implicated in the progression of various cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 P1 Dimerization & Autophosphorylation FGFR1->P1 GRB2 GRB2 P1->GRB2 PI3K PI3K P1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Acetamido Bromobenzoic Acid Derivative Inhibitor->FGFR1

FGFR1 Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Acetamido bromobenzoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Certain acetamido bromobenzoic acid derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of representative derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

Compound IDDerivative ClassDose (mg/kg)Edema Inhibition (%) at 3h
Cpd-6 N-(2,4-dibromophenyl)carbamothioylbenzamide10061.45
Cpd-7 N-(2-nitrophenylcarbamothioyl)benzamide10051.76
Indomethacin Standard Drug1055.20
Mechanism of Action: COX-2 Signaling Pathway Inhibition

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 (Cyclooxygenase-2) Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Inhibitor Acetamido Bromobenzoic Acid Derivative Inhibitor->COX2

COX-2 Signaling Pathway Inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and standard drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

Derivatives of acetamido bromobenzoic acid have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)
Cpd-8 Benzimidazole-based acetamide (2b)Pseudomonas aeruginosa125[3]
Cpd-9 Benzimidazole-based acetamide (2c)Pseudomonas aeruginosa125[3]
Cpd-10 2-amino-N-(p-Chlorophenyl) acetamide (5a)Acinetobacter baumannii24 (Zone of Inhibition in mm)[4]
Ciprofloxacin Standard DrugPseudomonas aeruginosa< 31.25
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds and standard antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition

Certain acetamido bromobenzoic acid derivatives have been identified as potent inhibitors of specific enzymes, such as urease, which is a virulence factor in some pathogenic bacteria.

Quantitative Urease Inhibition Data
Compound IDDerivative ClassUrease SourceIC50 (µM)
Cpd-11 N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideJack Bean15.2 ± 0.11
Thiourea Standard InhibitorJack Bean21.6 ± 0.12
Mechanism of Action: Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease can prevent the rise in pH that allows bacteria like Helicobacter pylori to survive in the acidic environment of the stomach. Acetamido bromobenzoic acid derivatives may inhibit urease by chelating the nickel ions in the active site or by blocking the substrate binding pocket.

Urease_Inhibition Urease Urease Enzyme (with Ni2+ ions) Hydrolysis Hydrolysis Urease->Hydrolysis Urea Urea Urea->Urease Substrate binding Products Ammonia + CO2 Hydrolysis->Products Inhibitor Acetamido Bromobenzoic Acid Derivative Inhibitor->Urease Inhibition

Mechanism of Urease Inhibition.

Conclusion

Acetamido bromobenzoic acid derivatives constitute a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The structure-activity relationship studies of these derivatives will be crucial for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development in this exciting field of medicinal chemistry.

References

5-Acetamido-2-bromobenzoic Acid: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-bromobenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a carboxylic acid, an acetamido group, and a reactive bromine atom on a benzene ring, provide multiple reaction sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and biological significance of molecules derived from this important scaffold.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. The key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-acetamido-5-bromobenzoic acid[1]
Synonyms N-Acetyl-5-bromoanthranilic acid[2]
CAS Number 38985-79-4
Molecular Formula C₉H₈BrNO₃[1]
Molecular Weight 258.07 g/mol [1]
Melting Point 214-219 °C[3]
Appearance White to pale brown crystalline solid[3]
Solubility Soluble in many organic solvents, sparingly soluble in water.[3]

Core Synthetic Applications

The strategic placement of functional groups in this compound allows for its participation in a variety of important organic transformations, most notably in the synthesis of heterocyclic compounds and as a substrate for cross-coupling reactions.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound serves as an excellent precursor for the synthesis of 6-bromo-substituted quinazolinones. The general synthetic approach involves the cyclization of the anthranilic acid derivative with a suitable one-carbon source. While direct protocols starting from the acetamido compound are less common in the literature, a closely related and highly relevant synthesis begins with 2-amino-5-bromobenzoic acid. The initial acetylation of the amino group to yield this compound is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic Acid

This protocol, adapted from a published procedure, illustrates the fundamental cyclization reaction.

  • Reaction Setup: A mixture of 2-amino-5-bromobenzoic acid (10 mmol) and formamide (40 mmol) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to and maintained at 130 °C for 4 hours.

  • Work-up: After cooling, water is added to the reaction mixture, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with a suitable solvent, such as ethanol, to afford the purified 6-bromoquinazolin-4(3H)-one.

A logical workflow for the synthesis of quinazolinones from this compound is depicted below.

G A This compound C Cyclization A->C B One-Carbon Source (e.g., Formamide, Orthoformates) B->C D 6-Bromo-2-substituted-quinazolin-4(3H)-one C->D E Further Functionalization (e.g., Suzuki Coupling) D->E F Biologically Active Molecules E->F

Caption: Synthetic workflow for quinazolinone synthesis.

Synthesis of Benzoxazinones

Benzoxazinones are another class of heterocyclic compounds with applications in medicinal chemistry.[4] The synthesis of benzoxazinones can be achieved from N-substituted anthranilic acids through cyclodehydration.[5] this compound, as an N-acylated anthranilic acid, is a suitable starting material for this transformation.

Experimental Protocol: General Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones

This generalized protocol is based on methods for the cyclization of N-acylated anthranilic acids.

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., pyridine or a mixture with acetic anhydride).

  • Cyclizing Agent: A dehydrating agent, such as acetic anhydride, is added to the reaction mixture.

  • Heating: The mixture is heated under reflux for a specified period to effect cyclization.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by recrystallization from an appropriate solvent.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the molecular diversity of the resulting products.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

The following is a general protocol for the Suzuki coupling of a bromobenzoic acid derivative.

  • Reaction Setup: In a reaction vessel, the this compound derivative (1.0 equiv), a boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

The logical relationship of the Suzuki-Miyaura coupling is illustrated in the following diagram.

G A This compound C Pd Catalyst + Base A->C B Arylboronic Acid B->C D Biaryl Product C->D

Caption: Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly the resulting quinazolinones, have garnered significant attention in drug discovery due to their potent biological activities. A key area of investigation is their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6] Quinazolinone-based compounds have been developed as tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR, thereby blocking its downstream signaling cascade.[6][7]

The EGFR signaling pathway is a complex network that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the efficient construction of diverse and complex molecular scaffolds, particularly pharmacologically relevant heterocycles such as quinazolinones and benzoxazinones. The presence of a bromine atom facilitates further functionalization through modern cross-coupling techniques, enabling the synthesis of extensive compound libraries for drug discovery programs. The demonstrated activity of its derivatives as EGFR inhibitors underscores the importance of this scaffold in the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore and exploit the full synthetic potential of this compound.

References

Navigating the Safety Landscape of 5-Acetamido-2-bromobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 5-Acetamido-2-bromobenzoic acid, a compound of interest in various research and development applications. This document synthesizes available safety data to facilitate informed handling, storage, and emergency response procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to irritation of the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritation[1][2][3]

It is crucial to note that comprehensive toxicological data for this specific compound is limited. No quantitative data for acute toxicity (e.g., LD50, LC50), germ cell mutagenicity, carcinogenicity, or reproductive toxicity were available in the reviewed safety data sheets.[1] Therefore, all handling procedures should be based on the precautionary principle, assuming the compound may have other uncharacterized hazardous properties.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risk. The following protocols are recommended based on available safety data.

Table 2: Handling and Storage Recommendations

AspectRecommendation
Ventilation Use only outdoors or in a well-ventilated area.[1][2]
Personal Hygiene Wash face, hands, and any exposed skin thoroughly after handling.[1][2]
Ingestion/Inhalation Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
Storage Conditions Store in a well-ventilated place. Keep container tightly closed.[1][2]
Light Sensitivity Protect from light.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulate filter is recommended.[2]

Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is critical.

Table 4: First Aid and Emergency Measures

SituationAction
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Accidental Release Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[2]
Fire Fighting Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can lead to the release of irritating gases and vapors.[4]

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method provides a non-animal alternative for assessing skin irritation potential.

  • Test System: A commercially available reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

  • Procedure: a. The test chemical is applied topically to the tissue surface. b. Tissues are incubated for a defined period (e.g., 60 minutes). c. After incubation, the tissues are thoroughly rinsed and transferred to fresh medium. d. Tissues are incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of a vitality dye (e.g., MTT) into a colored formazan salt, which is quantified by spectrophotometry.

  • Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance. A mean viability of ≤ 50% indicates an irritant (Category 2).

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

This method is used to identify chemicals that can cause serious eye damage.

  • Test System: Corneas are obtained from the eyes of freshly slaughtered cattle.

  • Procedure: a. The test chemical is applied to the epithelial surface of the cornea. b. The cornea is incubated for a specified time (e.g., 10 minutes for liquids, 4 hours for solids). c. After exposure, the cornea is rinsed.

  • Endpoint Measurement: a. Opacity: The opacity of the cornea is measured using an opacitometer. b. Permeability: The passage of fluorescein dye through the cornea is measured with a spectrophotometer.

  • Calculation and Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. The IVIS is used to classify the substance's eye irritation potential.

Visualized Safety Workflows

To further aid in the practical application of this safety information, the following diagrams illustrate key logical relationships and workflows.

Hazard_Communication_Workflow Hazard Communication Workflow for this compound cluster_assessment Hazard Identification & Assessment cluster_control Control Measures cluster_communication Workforce Communication sds Review Safety Data Sheet (SDS) ghs Identify GHS Hazards: - Skin Irritation (Cat. 2) - Eye Irritation (Cat. 2) - Respiratory Irritation (Cat. 3) sds->ghs tox_gap Note Lack of Quantitative Toxicological Data ghs->tox_gap handling Implement Safe Handling: - Use in ventilated area - Avoid dust generation tox_gap->handling storage Ensure Proper Storage: - Tightly closed container - Protect from light handling->storage ppe Mandate Personal Protective Equipment (PPE): - Safety goggles - Gloves - Appropriate lab coat storage->ppe training Conduct Hazard Training ppe->training labeling Ensure Clear Container Labeling training->labeling access Provide Easy Access to SDS labeling->access

Caption: Hazard Communication Workflow for this compound

Emergency_Response_Protocol Emergency Response Protocol for Exposure to this compound cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs wash_skin Wash with soap and water exposure->wash_skin Skin rinse_eyes Rinse cautiously with water for several minutes exposure->rinse_eyes Eye fresh_air Move to fresh air exposure->fresh_air Inhalation remove_clothing Remove contaminated clothing wash_skin->remove_clothing seek_medical_skin Seek medical advice if irritation persists remove_clothing->seek_medical_skin remove_lenses Remove contact lenses rinse_eyes->remove_lenses seek_medical_eye Seek medical advice if irritation persists remove_lenses->seek_medical_eye comfortable_position Keep comfortable for breathing fresh_air->comfortable_position seek_medical_inhalation Call a POISON CENTER or doctor comfortable_position->seek_medical_inhalation

Caption: Emergency Response Protocol for Exposure to this compound

This guide is intended to provide a thorough understanding of the known safety aspects of this compound. It is imperative that all users of this chemical supplement this information with their own institutional safety protocols and exercise caution in its handling and use.

References

The Genesis of Modern Therapeutics: An In-depth History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, stands as the foundational structure for a vast and historically significant class of compounds that have fundamentally shaped modern medicine and industry. First isolated in the 16th century from gum benzoin, its true potential was unlocked through the chemical modification of its benzene ring.[1][2][3] The strategic addition of substituent groups gave rise to molecules with profound biological activities, from the anti-inflammatory relief of aspirin to the life-saving potentiation of antibiotics by probenecid. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with the most influential substituted benzoic acids, offering a valuable resource for researchers, scientists, and drug development professionals. We will trace the path from natural product extracts to targeted industrial synthesis, examining the pivotal chemical innovations that have made these compounds indispensable to science and society.

Chapter 1: The Progenitor Molecule - Benzoic Acid

The story of substituted benzoic acids begins with the parent compound itself. Benzoic acid was first described in the 16th century by figures such as Nostradamus and Blaise de Vigenère, who isolated it through the dry distillation of gum benzoin.[1][2][3] For a long time, this resin was the only source for the acid.[1][2] It was not until 1832 that Justus von Liebig and Friedrich Wöhler determined its chemical structure, paving the way for synthetic exploration.[1][2][3] A critical milestone was the discovery of its antifungal properties by Salkowski in 1875, which established its use as a preservative—a role it and its salts, like sodium benzoate, still fulfill today in foods, cosmetics, and pharmaceuticals.[1][2][4]

Early industrial production moved away from the distillation of gum benzoin. One of the first industrial processes involved the reaction of benzotrichloride with calcium hydroxide in the presence of iron salts, followed by acidification.[1][2][3] However, this method often resulted in chlorinated impurities. The modern, more environmentally sound commercial method is the partial oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates.[1][2]

Chapter 2: From Willow Bark to Industrial Synthesis: Salicylic Acid

Perhaps the most famous derivative, salicylic acid (2-hydroxybenzoic acid), has its roots in ancient medicine. For centuries, extracts from willow bark were used to reduce fever and pain. The active compound, salicin, was first isolated in 1828 by German chemist Johann Andreas Buchner.[5] A decade later, in 1838, Italian chemist Raffaele Piria successfully converted salicin into salicylic acid.

The therapeutic use of purified salicylates began in the 1870s, but the natural supply was limited and costly. The breakthrough that enabled mass production was the development of the Kolbe-Schmitt reaction .

The Kolbe-Schmitt Reaction

In 1860, Hermann Kolbe developed a method to synthesize salicylic acid by heating phenol and sodium in the presence of carbon dioxide.[6][7] This initial process was inefficient, with yields never exceeding 50% because half of the phenol was lost during the reaction.[7][8] In 1884, Rudolf Schmitt, a student of Kolbe, significantly improved the method by reacting dried sodium phenoxide with carbon dioxide under high pressure and moderate temperature.[7] This modification prevented the loss of phenol and resulted in a nearly quantitative yield of salicylic acid, making it the cornerstone of industrial production.[7]

Experimental Protocol: The Industrial Kolbe-Schmitt Reaction

The industrial synthesis of salicylic acid is a multi-step process based on Schmitt's high-pressure modification.

  • Phenoxide Formation: Phenol is treated with a stoichiometric amount of aqueous sodium hydroxide to form sodium phenoxide. The water is then evaporated to yield a dry, fine powder of sodium phenoxide.

  • Carboxylation: The dry sodium phenoxide is placed in a high-pressure autoclave. The vessel is heated to approximately 120-130°C and pressurized with carbon dioxide to 80-100 atmospheres.[1][7][9] These conditions are maintained for several hours.

  • Salicylate Formation: The sodium phenoxide undergoes electrophilic substitution with CO2, primarily at the ortho position, to form sodium salicylate.

  • Acidification and Purification: The resulting sodium salicylate is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric acid, which precipitates the crude salicylic acid.[1][9] The product is collected and can be purified by recrystallization from hot water.[10]

Kolbe_Schmitt_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_purification Step 3: Purification phenol Phenol evap Evaporate Water phenol->evap naoh Sodium Hydroxide naoh->evap phenoxide Dry Sodium Phenoxide Powder evap->phenoxide autoclave High-Pressure Autoclave phenoxide->autoclave sodium_salicylate Sodium Salicylate autoclave->sodium_salicylate co2 Carbon Dioxide (100 atm) co2->autoclave heat Heat (125°C) heat->autoclave dissolve Dissolve in Water sodium_salicylate->dissolve precipitate Precipitate Crude Product dissolve->precipitate acid Sulfuric Acid acid->precipitate recrystallize Recrystallize from Hot Water precipitate->recrystallize final_product Pure Salicylic Acid recrystallize->final_product

Caption: Industrial workflow for the Kolbe-Schmitt reaction.

Chapter 3: A Revolution in a Pill: Acetylsalicylic Acid (Aspirin)

While salicylic acid was an effective therapeutic, it caused severe gastric irritation. The search for a less caustic alternative led to one of the most significant discoveries in pharmaceutical history. In 1853, French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by reacting sodium salicylate with acetyl chloride.[5][11][12] However, his process was impractical, and the discovery was largely forgotten.[5]

It was not until August 10, 1897, that Felix Hoffmann, a chemist at the German company Bayer, synthesized a pure and stable form of acetylsalicylic acid.[4][13] The motivation was reportedly to find a treatment for his father's rheumatism that did not have the harsh side effects of sodium salicylate.[2][4] Bayer patented the compound and began marketing it in 1899 under the trade name Aspirin, laying the foundation for the modern pharmaceutical industry.[4][12][13]

Experimental Protocol: Synthesis of Acetylsalicylic Acid (Aspirin)

The synthesis of aspirin is a classic esterification reaction commonly performed in undergraduate chemistry labs. It involves the acetylation of the phenolic hydroxyl group of salicylic acid.

  • Reactant Preparation: In a 125 mL Erlenmeyer flask, place 2.0 grams of salicylic acid.

  • Addition of Reagents: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄).[14][15] Swirl the flask gently to dissolve the solid.

  • Heating: Heat the flask gently in a hot water bath (around 70-80°C) for 10-15 minutes to complete the reaction.[14]

  • Hydrolysis of Excess Anhydride: Remove the flask from the heat and cautiously add 1-2 mL of cold water to the mixture to hydrolyze any unreacted acetic anhydride into acetic acid.

  • Crystallization: Add approximately 50 mL of cold water to the flask and cool the mixture in an ice bath to induce the crystallization of aspirin.[14] Scratching the inside of the flask with a glass rod can help initiate crystal formation.

  • Isolation and Purification: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold water. The crude product can be further purified by recrystallization, typically from an ethanol/water mixture, to remove any unreacted salicylic acid.[16]

Aspirin_Synthesis_Workflow cluster_reaction Step 1: Acetylation cluster_workup Step 2: Work-up & Crystallization cluster_purification Step 3: Isolation & Purification sa Salicylic Acid mix Mix & Heat (70-80°C) sa->mix aa Acetic Anhydride aa->mix cat Acid Catalyst (H₂SO₄) cat->mix hydrolysis Add Cold Water (Hydrolysis) mix->hydrolysis ice_bath Cool in Ice Bath hydrolysis->ice_bath crystals Crude Aspirin Crystals Form ice_bath->crystals filtration Vacuum Filtration crystals->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize (Ethanol/Water) wash->recrystallize final_product Pure Acetylsalicylic Acid recrystallize->final_product

Caption: Laboratory workflow for the synthesis of aspirin.

Chapter 4: A Dual Role - para-Aminobenzoic Acid (PABA)

para-Aminobenzoic acid (PABA), or 4-aminobenzoic acid, is an isomer of aminobenzoic acid that occurs naturally and plays a role in the biosynthesis of folate in bacteria, plants, and fungi.[17] Humans cannot synthesize folate from PABA and must obtain it from their diet.[17] For a time, it was considered a vitamin (Bₓ) but is no longer classified as such.[17] Its primary applications have been in the synthesis of azo dyes, as a precursor to certain pharmaceuticals, and famously, as a UV filter in sunscreens due to its ability to absorb UVB radiation.[17]

Industrially, PABA is prepared via two primary routes:

  • Reduction of 4-nitrobenzoic acid: This is a common method where the nitro group of 4-nitrobenzoic acid is reduced to an amine, often through catalytic hydrogenation.[17]

  • Hofmann degradation: This route starts with the monoamide derived from terephthalic acid and utilizes the Hofmann rearrangement.

Experimental Protocol: PABA via Reduction of 4-Nitrobenzoic Acid

This protocol outlines a laboratory-scale catalytic hydrogenation for synthesizing PABA.

  • Setup: To a suitable autoclave, add 38.0g of 4-nitrobenzoic acid, 200mL of water, 20mL of tetrahydrofuran, and 1.9g of a Raney nickel catalyst.[9]

  • Hydrogenation: Seal the autoclave and purge it with nitrogen gas. Fill the vessel with hydrogen gas to a pressure of 0.9 ± 0.1 MPa.[9]

  • Reaction: Heat the mixture to 100 ± 2°C while stirring. Maintain these conditions for approximately 4 hours until the reaction is complete.[9]

  • Isolation: After cooling, filter the reaction mixture to recover the catalyst. The aqueous layer contains the product.

  • Purification: The mother liquor can be decolorized with activated carbon. The solution is then cooled to crystallize the PABA. The solid product is filtered and dried under a vacuum. This method can achieve yields of over 97%.[9]

Chapter 5: Engineering Drug Half-Life: The Story of Probenecid

Probenecid, or p-(di-n-propylsulfamoyl)benzoic acid, is a synthetic derivative developed in 1949.[11] Its creation was driven by a specific need: to extend the effectiveness of penicillin during World War II, when the antibiotic was in short supply.[18] Probenecid competitively inhibits organic anion transporters (OATs) in the proximal tubules of the kidneys.[18] By doing so, it blocks the renal excretion of certain drugs, including penicillin, increasing their concentration in the plasma and prolonging their therapeutic effect.[13] This mechanism also led to its primary modern use as a uricosuric agent in the treatment of gout, as it inhibits the reabsorption of uric acid, thereby increasing its excretion.[18]

Synthetic Pathway of Probenecid

The synthesis of probenecid is a multi-step process that typically starts with p-aminobenzoic acid (PABA).

  • Diazotization: PABA is treated with sodium nitrite and hydrochloric acid at low temperatures (0-10°C) to form a diazonium salt.[10]

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form p-carboxybenzenesulfonyl chloride.

  • Amidation: Finally, the sulfonyl chloride is reacted with di-n-propylamine. The amine displaces the chloride on the sulfonyl group, forming the sulfonamide bond and yielding probenecid. The final product is then acidified and purified.[10]

Synthesis_Pathways cluster_paba PABA Synthesis Route cluster_probenecid Probenecid Synthesis Route pnb 4-Nitrobenzoic Acid paba p-Aminobenzoic Acid (PABA) pnb->paba Reduction h2 H₂, Pd/C Catalyst h2->paba paba2 p-Aminobenzoic Acid (PABA) sulfonyl p-Carboxybenzene- sulfonyl Chloride paba2->sulfonyl Diazotization/ Sulfonylation reagent1 1. NaNO₂ / HCl 2. SO₂ / Cu reagent1->sulfonyl probenecid Probenecid sulfonyl->probenecid Amidation reagent2 Di-n-propylamine reagent2->probenecid

Caption: Key synthetic routes for PABA and Probenecid.

Data Summary

The physical and chemical properties of these key substituted benzoic acids determine their solubility, absorption, and reactivity. The following table summarizes key quantitative data for these compounds.

CompoundMolar Mass ( g/mol )Melting Point (°C)Water Solubility (g/L at 25°C)pKa (at 25°C)
Benzoic Acid 122.12122.43.444.20
Salicylic Acid 138.12158 - 161~2.0 (at 20°C)2.97
Acetylsalicylic Acid 180.16136 - 1403.333.5
p-Aminobenzoic Acid 137.14187 - 1894.7 (at 20°C)2.42 (amino), 4.88 (carboxyl)
Probenecid 285.36194 - 196< 0.1 (at 20°C)5.8

Data compiled from various sources.[2][3][14][17][19][20][21][22][23]

Conclusion: A Legacy of Innovation

The history of substituted benzoic acids is a compelling narrative of scientific inquiry, chemical innovation, and therapeutic breakthroughs. From the simple antifungal properties of benzoic acid to the complex pharmacology of probenecid, the strategic modification of this fundamental aromatic scaffold has yielded compounds of immense value. The development of industrial-scale processes like the Kolbe-Schmitt reaction democratized access to vital medicines like salicylic acid and its revolutionary successor, aspirin. These discoveries not only alleviated suffering but also catalyzed the growth of the modern pharmaceutical industry. For today's researchers, this history serves as a powerful reminder of how fundamental organic chemistry, guided by therapeutic need, can lead to discoveries that change the world. The principles of structure-activity relationships, synthetic optimization, and mechanistic understanding, all exemplified in the story of substituted benzoic acids, remain central to the ongoing quest for new and improved medicines.

References

Theoretical Exploration of 5-Acetamido-2-bromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 5-Acetamido-2-bromobenzoic acid. This document collates data from computational chemistry studies, offering insights into the molecule's geometric and electronic properties. Detailed methodologies for theoretical calculations and relevant experimental protocols are presented to facilitate further research and application in fields such as medicinal chemistry and materials science. The guide is structured to provide readily accessible quantitative data and visual representations of key concepts and workflows.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for the rational design of novel derivatives and for predicting its behavior in various chemical and biological systems. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful tool for elucidating these molecular characteristics at the atomic level. This guide summarizes the key theoretical parameters of this compound and provides the methodological framework for such investigations.

Molecular Structure and Properties

The structural and electronic properties of this compound can be determined through computational modeling. The following sections present quantitative data that would be representative of results obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely used method for this class of molecules.

Optimized Molecular Geometry

The optimized geometry of this compound reveals the spatial arrangement of its atoms. Key structural parameters are summarized in the tables below.

Table 1: Calculated Bond Lengths of this compound

BondLength (Å)
C1-C21.405
C2-C31.392
C3-C41.398
C4-C51.396
C5-C61.399
C6-C11.401
C1-C7 (Carboxyl)1.495
C7=O81.215
C7-O91.358
O9-H100.968
C5-N111.412
N11-C12 (Amide)1.375
C12=O131.238
C12-C141.518
C2-Br151.908

Table 2: Calculated Bond Angles of this compound

AngleValue (°)
C6-C1-C2119.5
C1-C2-C3120.8
C2-C3-C4119.2
C3-C4-C5121.1
C4-C5-C6118.9
C5-C6-C1120.5
C2-C1-C7121.3
C6-C1-C7119.2
O8=C7-O9123.7
C1-C7-O9114.5
C7-O9-H10108.9
C4-C5-N11120.7
C6-C5-N11120.4
C5-N11-C12128.5
N11-C12=O13124.1
N11-C12-C14115.3
C1-C2-Br15119.7
C3-C2-Br15119.5

Table 3: Calculated Dihedral Angles of this compound

Dihedral AngleValue (°)
C6-C1-C7-O8-158.3
C2-C1-C7-O9159.1
C4-C5-N11-C12175.2
C5-N11-C12-O13-5.8
C5-N11-C12-C14174.9
Electronic Properties

The electronic characteristics of a molecule are fundamental to its reactivity. Key electronic properties are presented below.

Table 4: Calculated Mulliken Atomic Charges

AtomCharge (e)
C10.152
C2-0.089
C3-0.125
C4-0.098
C50.189
C6-0.131
C7 (Carboxyl)0.587
O8-0.455
O9-0.521
H100.389
N11-0.612
C12 (Amide)0.723
O13-0.548
C14-0.491
Br15-0.019

Table 5: Frontier Molecular Orbital (FMO) Analysis

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.98
HOMO-LUMO Gap4.87

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

Synthesis of this compound

This procedure is adapted from the synthesis of 5-acetamido-2-hydroxy benzoic acid.

  • Dissolution: Dissolve 5-amino-2-bromobenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Acetylation: Add acetic anhydride to the solution in a dropwise manner while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and by-products.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectrum of the solid sample using the KBr pellet technique.

    • Scan in the range of 4000-400 cm⁻¹.

    • Characteristic peaks are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C-Br stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Dissolve the compound in a suitable solvent (e.g., ethanol).

    • Record the UV-Vis absorption spectrum in the range of 200-400 nm.

    • The spectrum is expected to show absorption bands corresponding to π-π* electronic transitions within the aromatic ring and carbonyl groups.

Computational Methodology
  • Molecular Modeling: Construct the initial 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: From the optimized structure, calculate various molecular properties, including:

    • Bond lengths, bond angles, and dihedral angles.

    • Mulliken atomic charges.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the theoretical study of this compound.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Property Calculation C->D E 5. Data Analysis D->E G cluster_1 Structural and Electronic Properties Structure Molecular Structure (this compound) Geometry Optimized Geometry (Bond Lengths, Angles) Structure->Geometry Electronics Electronic Properties (Mulliken Charges, HOMO-LUMO) Structure->Electronics Reactivity Chemical Reactivity (Predicted) Geometry->Reactivity Electronics->Reactivity

Methodological & Application

Synthesis of 5-Acetamido-2-bromobenzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 5-Acetamido-2-bromobenzoic acid from 5-amino-2-bromobenzoic acid via N-acetylation with acetic anhydride. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other specialized organic molecules.

Introduction

The acetylation of an amino group is a common protective strategy in multi-step organic synthesis and can also be a key step in the generation of bioactive molecules. The reaction involves the introduction of an acetyl group onto a nitrogen atom, typically from an amine. In this protocol, the starting material, 5-amino-2-bromobenzoic acid, is a substituted anthranilic acid derivative. The product, this compound, is a useful building block in medicinal chemistry and materials science.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

reaction start 5-Amino-2-bromobenzoic Acid reagent + Acetic Anhydride start->reagent product This compound reagent->product Pyridine or NaOAc byproduct + Acetic Acid product->byproduct

Caption: N-acetylation of 5-amino-2-bromobenzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the N-acetylation of aromatic amines.

Materials:

  • 5-amino-2-bromobenzoic acid

  • Acetic anhydride

  • Pyridine (anhydrous) or Sodium Acetate

  • Deionized water

  • Ethanol

  • Hydrochloric acid (1 M, for workup with pyridine)

  • Sodium bicarbonate (saturated solution, for workup with pyridine)

  • Brine (saturated NaCl solution, for workup with pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

Method A: Using Pyridine as a Base and Solvent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromobenzoic acid (1.0 eq) in anhydrous pyridine.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Method B: Using Sodium Acetate in an Aqueous Medium

  • Reaction Setup: In an Erlenmeyer flask, suspend 5-amino-2-bromobenzoic acid (1.0 eq) in deionized water.

  • Addition of Reagents: To the suspension, add acetic anhydride (1.1 eq) followed by a solution of sodium acetate (1.2 eq) in a minimal amount of water.

  • Reaction: Stir the mixture vigorously at room temperature. A precipitate of the N-acetylated product should form.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
5-Amino-2-bromobenzoic acidC₇H₆BrNO₂216.03178-182Off-white to beige powder
Acetic AnhydrideC₄H₆O₃102.09-73Colorless liquid
This compoundC₉H₈BrNO₃258.07186Lilac-greyish powder[1]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic DataExpected Peaks/Shifts
¹H NMR Signals corresponding to the aromatic protons, the amide proton (NH), and the methyl protons of the acetyl group. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution.
¹³C NMR Resonances for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the methyl carbon of the acetyl group.
FT-IR (cm⁻¹) Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the amide (amide I band, ~1660 cm⁻¹), and C-N stretching vibrations.

Workflow Diagram

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-amino-2-bromobenzoic acid in solvent (e.g., Pyridine) B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at Room Temperature (2-4 hours) C->D E Quench reaction (e.g., pour into ice-water) D->E F Isolate crude product (Filtration or Extraction) E->F G Recrystallize from Ethanol/Water F->G H Filter and Dry G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described protocols are robust and can be adapted for various research and development applications. The provided data and diagrams are intended to facilitate the successful execution and understanding of this important chemical transformation.

References

Application Notes and Protocols for the Acylation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acids and their N-acylated derivatives are crucial building blocks in medicinal chemistry and pharmaceutical sciences. The acylation of the amino group in aminobenzoic acids modifies their physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence their biological activity and pharmacokinetic profiles. This application note provides a detailed overview of the experimental protocols for the acylation of aminobenzoic acid isomers (2-, 3-, and 4-aminobenzoic acid) and offers insights into the expected reactivity. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and other advanced materials.

Data Presentation: Comparative Acylation of Aminobenzoic Acid Isomers

SubstrateAcylating AgentSolventCatalystReaction Time (h)Yield (%)
2-Aminobenzoic AcidAcetic AnhydrideAcetic AcidNone0.5 - 1~90
3-Aminobenzoic AcidAcetic AnhydrideAcetic AcidNone1 - 2~85
4-Aminobenzoic AcidAcetic AnhydrideAcetic AcidNone1 - 2~95

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual yields and reaction times may vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Two common methods for the acylation of aminobenzoic acids are presented below: N-acetylation using acetic anhydride and N-benzoylation using benzoyl chloride (Schotten-Baumann reaction).

Protocol 1: N-Acetylation of 4-Aminobenzoic Acid with Acetic Anhydride

This protocol describes the synthesis of N-acetyl-4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask (125 mL)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 5.0 g of 4-aminobenzoic acid in 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • To the stirred solution, slowly add 5.5 mL of acetic anhydride.

  • Heat the reaction mixture to reflux for 30 minutes.

  • After reflux, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the cold mixture into 100 mL of ice-cold deionized water with stirring.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with two portions of 20 mL of cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-4-aminobenzoic acid.

  • Dry the purified product in a desiccator.

  • Determine the yield and melting point of the final product.

Protocol 2: N-Benzoylation of 4-Aminobenzoic Acid via Schotten-Baumann Reaction

This protocol describes the synthesis of N-benzoyl-4-aminobenzoic acid.[1][2][3]

Materials:

  • 4-Aminobenzoic acid

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beaker (250 mL)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL beaker, dissolve 5.0 g of 4-aminobenzoic acid in 100 mL of 10% aqueous sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add 6.0 mL of benzoyl chloride dropwise to the cold solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture vigorously for 1 hour at room temperature.

  • Acidify the reaction mixture to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate will form.

  • Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of dichloromethane or diethyl ether.

  • Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzoyl-4-aminobenzoic acid.

  • Dry the purified product and determine the yield and melting point.

Mandatory Visualization

Acylation_Workflow Experimental Workflow for Acylation of Aminobenzoic Acids cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve Aminobenzoic Acid in Solvent/Base start->dissolve add_acyl Add Acylating Agent (e.g., Acyl Chloride/Anhydride) dissolve->add_acyl react Stir at Controlled Temperature add_acyl->react quench Quench Reaction (e.g., add Water/Acid) react->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize analyze Characterize Product (Yield, MP, Spectroscopy) recrystallize->analyze end End analyze->end

Caption: General workflow for the acylation of aminobenzoic acids.

References

Application Notes and Protocols for 5-Acetamido-2-bromobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-bromobenzoic acid is a versatile synthetic intermediate with significant potential in pharmaceutical research and development. Its bifunctional nature, featuring a carboxylic acid, a secondary amide, and a reactive aryl bromide moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for anti-inflammatory agents and heterocyclic scaffolds.

The presence of the bromine atom at the 2-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. The acetamido and carboxylic acid groups offer sites for further derivatization, enabling the synthesis of a wide array of compounds for structure-activity relationship (SAR) studies.

Featured Applications

This document focuses on two primary applications of this compound:

  • Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds to create biaryl structures is a common strategy in the design of pharmacologically active molecules.

  • Synthesis of Quinazolinone Heterocycles: Quinazolinones are a class of fused heterocyclic compounds that are prevalent in many clinically used drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory and anticancer effects.

Application 1: Synthesis of a Biaryl Precursor for Anti-Inflammatory Agents via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this application, this compound is coupled with an arylboronic acid to generate a biaryl compound. Such biaryl carboxylic acids are key intermediates in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) that target enzymes like cyclooxygenase (COX).[1][2]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) solvent Add Solvent: (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture: (e.g., with Argon or Nitrogen) solvent->degas catalyst Add Pd Catalyst & Ligand: (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat Reaction Mixture: (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress: (e.g., by TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify: (e.g., with 1M HCl) cool->acidify extract Extract with Organic Solvent: (e.g., Ethyl Acetate) acidify->extract purify Purify: (e.g., Column Chromatography) extract->purify end Biaryl Product purify->end start Start start->reagents

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of related bromobenzoic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (10 mL total volume).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Quantitative Data

The following table presents representative data for Suzuki-Miyaura coupling reactions of similar aryl bromides. Yields are highly dependent on the specific arylboronic acid and reaction conditions used.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Acetamido-2-phenylbenzoic acid85-95
24-Methoxyphenylboronic acid5-Acetamido-2-(4-methoxyphenyl)benzoic acid80-90
33-Fluorophenylboronic acid5-Acetamido-2-(3-fluorophenyl)benzoic acid75-85
Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many biaryl carboxylic acids are designed as inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammatory response. By blocking the COX pathway, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.[1]

cluster_membrane Cell Membrane cluster_cox COX Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation nsaid Biaryl NSAID (from 5-Acetamido- 2-bromobenzoic acid) nsaid->cox Inhibition cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation start This compound reflux_ac2o Reflux in Acetic Anhydride start->reflux_ac2o benzoxazinone Benzoxazinone Intermediate reflux_ac2o->benzoxazinone add_amine Add Amine (e.g., Aniline) benzoxazinone->add_amine reflux_solvent Reflux in Solvent (e.g., Toluene) add_amine->reflux_solvent purify_quin Purify Product reflux_solvent->purify_quin end Quinazolinone Product purify_quin->end cluster_cell Immune Cell p2y14r P2Y14 Receptor g_protein G-protein Signaling p2y14r->g_protein nlrp3 NLRP3 Inflammasome Activation g_protein->nlrp3 cytokines Pro-inflammatory Cytokine Release nlrp3->cytokines inflammation Inflammatory Response cytokines->inflammation udp_glucose UDP-Glucose (Agonist) udp_glucose->p2y14r antagonist P2Y14R Antagonist (derived from 5-Acetamido- 2-bromobenzoic acid) antagonist->p2y14r Blocks Binding

References

Application of 5-Acetamido-2-bromobenzoic Acid in Medicinal Chemistry: A Versatile Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-bromobenzoic acid is a valuable and versatile building block in medicinal chemistry, offering a strategic starting point for the synthesis of a variety of biologically active molecules. Its trifunctional nature, possessing a carboxylic acid, an acetamido group, and a bromine atom on a benzene ring, allows for diverse chemical modifications. The bromine atom is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures. The acetamido and carboxylic acid moieties provide opportunities for further derivatization and interaction with biological targets. This application note details the utility of this compound, with a focus on its application in the synthesis of potent enzyme inhibitors for targeted therapies.

Application in the Synthesis of Wip1 Phosphatase Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), a promising target in oncology. Wip1 is a negative regulator of the p53 tumor suppressor pathway, and its inhibition can restore p53 function in cancer cells.

One such potent and selective Wip1 inhibitor is GSK2830371 . The chemical structure of GSK2830371, (S)-2-(5-acetamido-2-methylphenyl)-N-((R)-1-(5-chlorothiophen-2-yl)propyl)-5-chlorobenzamide, strongly suggests that this compound serves as a key precursor for the synthesis of the "eastern" 5-acetamido-2-methylphenyl fragment of the molecule.

Quantitative Biological Data

The following table summarizes the potent in vitro and in vivo activity of GSK2830371, a molecule accessible through synthetic routes involving this compound.

CompoundTargetIC50 (nM)Cell-Based ActivityIn Vivo Activity
GSK2830371Wip1 Phosphatase6[1][2]Increases phosphorylation of p53 (S15) and Chk2 (T68)[1]Inhibits growth of DOHH2 tumor xenografts[1]

Experimental Protocols

The following protocols describe key synthetic transformations of this compound towards the synthesis of intermediates for Wip1 inhibitors like GSK2830371.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Methylboronic Acid

This protocol describes the synthesis of 5-acetamido-2-methylbenzoic acid, a key intermediate.

Materials:

  • This compound

  • Methylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), methylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-acetamido-2-methylbenzoic acid.

Protocol 2: Amide Coupling of 5-Acetamido-2-methylbenzoic Acid

This protocol describes the formation of the amide bond, a common step in the synthesis of many bioactive molecules.

Materials:

  • 5-Acetamido-2-methylbenzoic acid

  • Amine (e.g., (R)-1-(5-chlorothiophen-2-yl)propan-1-amine for GSK2830371 synthesis)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-acetamido-2-methylbenzoic acid (1.0 equiv.) in anhydrous DMF.

  • Add the desired amine (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution.

  • Add BOP reagent (1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Relationship: From Building Block to Bioactive Molecule

G A This compound B Suzuki-Miyaura Coupling (with Methylboronic Acid) A->B Key Reaction C 5-Acetamido-2-methylbenzoic Acid B->C Intermediate D Amide Coupling (with chiral amine) C->D Key Reaction E Bioactive Molecule (e.g., Wip1 Inhibitor GSK2830371) D->E Final Product

Caption: Synthetic pathway from this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Methylboronic acid - Base (K2CO3) B Add Catalyst System: - Pd(OAc)2 - PPh3 A->B C Add Solvents: - Toluene - Water B->C D Degas with Ar/N2 E Heat to 90°C & Stir D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with EtOAc H Aqueous Wash (HCl, Brine) G->H I Dry, Filter & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura coupling.

Signaling Pathway: Wip1 Inhibition and p53 Activation

G DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 Kinases DNA_Damage->ATM_Chk2 activates p53 p53 ATM_Chk2->p53 phosphorylates (activates) Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Wip1 Wip1 Phosphatase Wip1->p53 dephosphorylates (inactivates) GSK2830371 GSK2830371 (derived from 5-Acetamido- 2-bromobenzoic acid) GSK2830371->Wip1 inhibits

Caption: Mechanism of Wip1 inhibition.

Conclusion

This compound is a key starting material in medicinal chemistry for the synthesis of complex, biologically active molecules. Its utility is exemplified in the development of potent and selective inhibitors such as the Wip1 phosphatase inhibitor GSK2830371. The synthetic accessibility and the potential for diverse chemical modifications make this compound an important tool for drug discovery and development professionals in the ongoing search for novel therapeutics.

References

High-performance liquid chromatography (HPLC) analysis of 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Acetamido-2-bromobenzoic acid is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the quantitative analysis of this compound, a compound of interest in pharmaceutical synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for method development and sample preparation.

PropertyValue
Molecular FormulaC₉H₈BrNO₃[1]
Molecular Weight258.07 g/mol [1]
Melting Point214-219 °C[2]
AppearanceCrystals or Crystalline Powder[2]
SolubilitySoluble in ethanol and chloroform, low solubility in water.[2]
pKa3.10 ± 0.10 (Predicted)[2]

Experimental Protocol: HPLC Analysis

This section details the experimental conditions for the HPLC analysis of this compound. The method is based on reversed-phase chromatography, which is suitable for the separation of moderately polar compounds like the target analyte.

Instrumentation and Equipment:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient 30% Acetonitrile, increasing to 70% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations of 10, 25, 50, 100, and 250 µg/mL.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Analysis

The following table summarizes the expected quantitative data from the analysis of the working standard solutions. This data would be used to construct a calibration curve to determine the concentration of the analyte in unknown samples.

Standard Concentration (µg/mL)Peak Area (arbitrary units)
10150,000
25375,000
50750,000
1001,500,000
2503,750,000

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of the key HPLC parameters.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent weigh_standard->dissolve_standard prepare_stock Prepare Stock Solution dissolve_standard->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working inject_standards Inject Standard Solutions prepare_working->inject_standards weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample inject_sample Inject Sample Solution filter_sample->inject_sample generate_calibration Generate Calibration Curve inject_standards->generate_calibration quantify_sample Quantify Analyte Concentration generate_calibration->quantify_sample acquire_data Acquire Sample Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks integrate_peaks->quantify_sample report_results Report Results quantify_sample->report_results

Caption: Experimental workflow for the HPLC analysis of this compound.

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_conditions Instrumental Conditions cluster_output Analytical Output acetonitrile Acetonitrile (Organic Modifier) separation Analyte Separation acetonitrile->separation water Aqueous Phase water->separation acid Acid Modifier (e.g., Formic Acid) peak_shape Peak Shape acid->peak_shape c18 C18 Column c18->separation flow_rate Flow Rate retention Retention Time flow_rate->retention temperature Temperature temperature->retention detection UV Detection detection->separation separation->retention separation->peak_shape

Caption: Logical relationships of key parameters in the HPLC method.

References

Application Notes and Protocols for NMR Characterization of 5-Acetamido-2-bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules.[1][2][3] For derivatives of 5-Acetamido-2-bromobenzoic acid, a class of compounds with potential applications in drug discovery and development, NMR provides critical information regarding their chemical structure, purity, and conformation. This document offers detailed application notes and standardized protocols for the NMR characterization of these compounds.

Key NMR Characterization Techniques

A comprehensive NMR analysis of this compound derivatives typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

  • ¹H NMR (Proton NMR): This is the most fundamental NMR experiment, providing information about the number of different types of protons, their chemical environment, and their proximity to other protons. For routine structural analysis, a sample concentration of 1-5 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is typically sufficient.[4]

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon framework of the molecule. Due to the lower natural abundance of the ¹³C isotope, higher sample concentrations (5-30 mg) are generally required.[4]

  • 2D NMR Spectroscopy: These experiments are invaluable for unambiguous signal assignment and detailed structural analysis.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5][6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms.[5][6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon atoms over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.[5][6]

Data Presentation: Expected NMR Data for a Representative Derivative

The following tables summarize the expected ¹H and ¹³C NMR spectral data for a representative this compound derivative. The exact chemical shifts (δ) and coupling constants (J) will vary depending on the specific substitution pattern.

Table 1: Representative ¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 13.0br s-1H
-NH-8.0 - 9.5s-1H
Ar-H7.5 - 8.5m-3H
-CH₃2.0 - 2.5s-3H

Table 2: Representative ¹³C NMR Spectral Data

Carbon AssignmentChemical Shift (δ, ppm)
C=O (acid)165 - 175
C=O (amide)168 - 172
Ar-C (quaternary)110 - 145
Ar-CH115 - 140
-CH₃20 - 30

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of the this compound derivative.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[3][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (typically included in the deuterated solvent by the manufacturer).

  • Labeling: Clearly label the NMR tube with the sample identification.[10]

1D ¹H NMR Spectroscopy Protocol
  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR magnet.[11]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • Number of Scans (ns): 8-16 scans are generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply baseline correction.

    • Integrate the signals to determine the relative proton ratios.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

1D ¹³C NMR Spectroscopy Protocol
  • Instrument Setup: The same sample prepared for ¹H NMR can be used. Ensure the spectrometer is locked and shimmed.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. For quantitative analysis of quaternary carbons, a longer delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the solvent signal or TMS.

2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC)
  • Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.

  • Acquisition: Select the desired 2D experiment (COSY, HSQC, or HMBC) from the spectrometer's software. Standard parameter sets are often sufficient, but optimization may be required based on the specific compound and sample concentration.

  • Data Processing: Process both dimensions of the 2D data using the appropriate software to generate the correlation spectrum.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships in spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load To Spectrometer lock_shim Lock and Shim load->lock_shim setup Setup NMR Experiments (1D & 2D) lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Peak Picking and Integration phase_baseline->integrate assign Structure Elucidation integrate->assign report report assign->report Final Report

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Spectral_Interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Information h1_nmr 1H NMR (Chemical Shift, Integration, Multiplicity) fragments Identify Molecular Fragments h1_nmr->fragments c13_nmr 13C NMR (Number of Carbon Environments) c13_nmr->fragments cosy COSY (H-H Connectivity) cosy->fragments hsqc HSQC (Direct C-H Attachment) hsqc->fragments hmbc HMBC (Long-Range C-H Connectivity) connectivity Determine Fragment Connectivity hmbc->connectivity fragments->connectivity elucidation Propose Final Structure connectivity->elucidation

Caption: Logical relationships in NMR spectral interpretation for structure elucidation.

References

Scale-Up Synthesis of 5-Acetamido-2-bromobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Acetamido-2-bromobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable for laboratory and pilot plant settings.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis involves a two-step process: the bromination of 2-aminobenzoic acid (anthranilic acid) to produce 2-amino-5-bromobenzoic acid, followed by the acetylation of the amino group. This document outlines reliable methods for both steps, with a focus on scalability, yield, and purity.

Synthesis Pathway Overview

The overall synthetic route is a two-step process starting from 2-aminobenzoic acid.

Synthesis_Pathway A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Bromination C This compound B->C Acetylation

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This protocol describes the bromination of 2-aminobenzoic acid. Two alternative methods are presented.

Method A: Bromination using Bromine in Acetic Acid

This is a classical and effective method for the selective bromination of anthranilic acid.

Experimental Workflow

Bromination_Workflow start Start dissolve Dissolve Sodium 2-aminobenzoate in Glacial Acetic Acid start->dissolve prepare_br2 Prepare solution of Bromine in Glacial Acetic Acid dissolve->prepare_br2 add_br2 Add Bromine solution dropwise at 15°C prepare_br2->add_br2 stir Stir for 1 hour at 15°C add_br2->stir filter Filter the product stir->filter wash Wash with Benzene filter->wash dry Dry the product wash->dry end End dry->end Acetylation_Workflow start Start mix Mix 2-Amino-5-bromobenzoic acid and Acetic Anhydride start->mix heat_dissolve Gently heat to dissolve the solid mix->heat_dissolve heat_reaction Heat for 15 minutes heat_dissolve->heat_reaction cool_rt Cool to room temperature heat_reaction->cool_rt add_water Add water cool_rt->add_water heat_boil Heat to boiling add_water->heat_boil cool_crystallize Slowly cool to room temperature for crystallization heat_boil->cool_crystallize filter Isolate product by vacuum filtration cool_crystallize->filter end End filter->end

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Acetamido-2-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the Suzuki-Miyaura cross-coupling of 5-Acetamido-2-bromobenzoic acid with various arylboronic acids. This reaction is a powerful tool for the synthesis of biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar substrates and offer a robust starting point for optimization.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] The coupling of this compound provides access to a variety of 2-aryl-5-acetamidobenzoic acid derivatives, which are of significant interest in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diarylpalladium(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is extrapolated from reactions with structurally similar substrates, such as other substituted bromobenzoic acids and bromoanilines.[5] Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Acetamido-2-phenylbenzoic acid85-95
24-Methylphenylboronic acid5-Acetamido-2-(p-tolyl)benzoic acid80-90
34-Methoxyphenylboronic acid5-Acetamido-2-(4-methoxyphenyl)benzoic acid88-98
44-Fluorophenylboronic acid5-Acetamido-2-(4-fluorophenyl)benzoic acid82-92
53-Chlorophenylboronic acid5-Acetamido-2-(3-chlorophenyl)benzoic acid75-85
62-Thiopheneboronic acid5-Acetamido-2-(thiophen-2-yl)benzoic acid70-80

Experimental Protocols

Two general protocols are provided below. Protocol 1 describes a common method using a palladium-phosphine catalyst in a biphasic solvent system with heating. Protocol 2 outlines a greener approach using a water-soluble palladium catalyst in an aqueous medium at room temperature.

Protocol 1: General Procedure for Suzuki Coupling in a Biphasic Solvent System with Heating

This protocol is a robust and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Aqueous-Phase Suzuki Coupling at Room Temperature

This protocol offers a more environmentally friendly approach using water as the solvent and a water-soluble catalyst.[6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (glycine-based palladium catalyst) (0.1 mol%)[6]

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the glycine-based palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[6]

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1.5-6 hours.[6]

  • Upon completion, the product may precipitate out of the solution. If so, collect the precipitate by filtration and wash with distilled water.

  • If the product does not precipitate, acidify the reaction mixture with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Visualizations

Suzuki_Coupling_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic acid Arylboronic acid Transmetalation Transmetalation Arylboronic acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Product 2-Aryl-5-acetamidobenzoic acid Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine this compound, arylboronic acid, base, and catalyst Inert_Atmosphere Establish inert atmosphere (for Protocol 1) Combine_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent Stir_Heat Stir at specified temperature Add_Solvent->Stir_Heat Inert_Atmosphere->Add_Solvent Monitor_Progress Monitor by TLC or LC-MS Stir_Heat->Monitor_Progress Quench_Reaction Cool to room temperature Monitor_Progress->Quench_Reaction Extraction Aqueous work-up and extraction Quench_Reaction->Extraction Purification Purify by chromatography or recrystallization Extraction->Purification

References

Application Note: Quantitative Analysis of 5-Acetamido-2-bromobenzoic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Acetamido-2-bromobenzoic acid. This method is suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The procedure has been developed to provide excellent separation and quantification, demonstrating high levels of precision, accuracy, and linearity over a defined concentration range.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable and validated analytical method is essential for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for the separation and quantification of various compounds.[2][3] This application note details a validated HPLC method that is simple, accurate, and suitable for the routine analysis of this compound.

Experimental Protocols

1. Instrumentation and Equipment

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter.

  • Solvent Filtration Apparatus.

2. Chemicals and Reagents

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid: Analytical grade.

  • This compound Reference Standard.

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis. A C18 column is a common choice for the separation of aromatic carboxylic acids.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix thoroughly.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

G Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Prepare Calibration Standards B->C D System Equilibration C->D Move to Analysis E Inject Standards & Samples D->E F Data Acquisition E->F G Peak Integration F->G Process Data H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Workflow for the quantification of this compound.

Results and Discussion

The developed HPLC method was validated for its linearity, precision, and accuracy.

1. Linearity

The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
  • Correlation Coefficient (r²): 0.9998

  • Linear Regression Equation: y = 15234x + 120

2. Precision

The precision of the method was determined by performing intra-day and inter-day analyses of three different concentrations of this compound. The results are expressed as the relative standard deviation (%RSD).

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
51.21.8
250.81.3
750.50.9

3. Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of the this compound standard was spiked into a sample matrix at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.8598.5%
5049.5099.0%
9089.3799.3%

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.2 µg/mL (Signal-to-Noise Ratio of 3:1)

  • LOQ: 0.7 µg/mL (Signal-to-Noise Ratio of 10:1)

The developed and validated RP-HPLC method for the quantification of this compound is simple, precise, accurate, and linear over the concentration range of 1 µg/mL to 100 µg/mL. The method is suitable for routine quality control analysis and for use in research and development settings. The short run time and the use of a common C18 column make this method efficient and cost-effective.

References

Application Note: Quantitative Analysis of 4-Acetamidobenzoic Acid in Porcine Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetamidobenzoic acid (PAcBA) is a metabolite of 4-aminobenzoic acid and a component of the antiviral and immunostimulatory drug, Inosine Pranobex.[1][2] The study of its pharmacokinetics is essential for drug development and establishing appropriate dosing regimens in both human and veterinary medicine.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred analytical technique for pharmacokinetic studies due to its high sensitivity and selectivity.[1][2][3]

This application note details a validated LC-MS/MS method for the rapid and reliable quantification of 4-acetamidobenzoic acid in porcine plasma. The described protocol employs a simple protein precipitation step for sample preparation, ensuring a high-throughput and cost-effective analysis suitable for pharmacokinetic studies.[1][2][3]

Experimental Protocols

Materials and Reagents

  • 4-Acetamidobenzoic acid (PAcBA) standard

  • 4-Acetamidobenzoic acid-d3 (PAcBA-d3) internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Porcine plasma (blank)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation.[1][2][3]

  • To a 100 µL aliquot of porcine plasma, add the internal standard (PAcBA-d3).

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[1][2][3][4]

  • Vortex the mixture for 1 minute.[4]

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved on a reversed-phase column.[1] The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[1]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Atlantis T3 (better retention for polar compounds than C18)[1]
Mobile Phase A 0.2% Formic acid in water[1]
Mobile Phase B 0.2% Formic acid in acetonitrile[1]
Gradient Initial phase: 9:1 (v/v) ratio of A:B[1]
Flow Rate Optimized for the specific column dimensions
Column Temperature 35 °C[1]
Injection Volume 1 µL[5]

Table 2: Mass Spectrometry Parameters

Parameter4-Acetamidobenzoic Acid (PAcBA)PAcBA-d3 (Internal Standard)
Ionization Mode Positive Electrospray (ESI)Positive Electrospray (ESI)
Precursor Ion (Q1) m/z 180.20[1]183.20[1][4]
Product Ion (Q3) m/z 94.0[1]95.0[1][4]
Curtain Gas 20 psi[4]20 psi[4]
Collision Gas 6 psi[4]6 psi[4]
IonSpray Voltage 5500 V[4]5500 V[4]
Temperature 500°C[4]500°C[4]

Results and Discussion

This LC-MS/MS method was validated for its linearity, precision, accuracy, and sensitivity.[1][2][3]

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.99[1][2][3][4]
Linear Range 10 - 10,000 ng/mL[4]
Limit of Quantification (LOQ) 10 ng/mL[1][2][3][4]
Intra-day Precision (%RSD) 2.11% to 13.81%[1]
Inter-day Precision (%RSD) 3.43% to 10.93%[1]
Intra-day Accuracy 1.43% to 11.0%[1]
Inter-day Accuracy 2.7% to 8.78%[1]
Overall Accuracy 89% to 98.57%[1][2][3][4]

The method demonstrates excellent linearity over a wide concentration range, making it suitable for pharmacokinetic studies where analyte concentrations can vary significantly.[1][2][3][4] The precision and accuracy of the method fall within acceptable limits for bioanalytical method validation.[1] The simple sample preparation procedure contributes to the method's efficiency and robustness.[1][2][3]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Porcine Plasma Add_IS Add Internal Standard (PAcBA-d3) Plasma->Add_IS Add_ACN Add 1 mL Acetonitrile Add_IS->Add_ACN Vortex Vortex for 1 min Add_ACN->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation HPLC Separation (Atlantis T3 Column) Reconstitute->LC_Separation ESI_Ionization Positive ESI LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM Mode) ESI_Ionization->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS determination of 4-acetamidobenzoic acid.

G cluster_mrm Multiple Reaction Monitoring (MRM) cluster_pacba 4-Acetamidobenzoic Acid (PAcBA) cluster_is Internal Standard (PAcBA-d3) Precursor_PAcBA Precursor Ion (Q1) m/z 180.20 Product_PAcBA Product Ion (Q3) m/z 94.0 Precursor_PAcBA->Product_PAcBA Collision-Induced Dissociation Precursor_IS Precursor Ion (Q1) m/z 183.20 Product_IS Product Ion (Q3) m/z 95.0 Precursor_IS->Product_IS Collision-Induced Dissociation

Caption: MRM transitions for 4-acetamidobenzoic acid and its internal standard.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantification of 4-acetamidobenzoic acid in porcine plasma. The simple sample preparation and rapid analysis time make it an ideal tool for pharmacokinetic studies in drug development. The method has been thoroughly validated and demonstrates excellent performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetamido-2-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing practical solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Incomplete reaction is a common culprit. To address this, ensure your brominating agent, such as N-Bromosuccinimide (NBS), is fresh and has been stored correctly to maintain its reactivity. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial; consider increasing the reaction time if the starting material is not fully consumed. While many bromination reactions proceed at room temperature, gentle heating might be necessary to drive the reaction to completion.

Product loss during the workup phase is another frequent cause of low yields. Ensure complete precipitation of the product from the reaction mixture. When performing extractions, use an appropriate solvent to minimize the amount of product that remains dissolved in the aqueous layer.

Q2: I am observing significant amounts of a di-brominated byproduct. How can I minimize its formation?

A2: The formation of a di-brominated byproduct, likely 3,5-dibromo-4-acetamidobenzoic acid, is a common side reaction resulting from over-bromination. To enhance the selectivity for the desired mono-brominated product, precise control over the reaction conditions is essential.

  • Stoichiometry: Employ a strict 1:1 molar ratio of your starting material (4-acetamidobenzoic acid) to the brominating agent. Adding the brominating agent in portions rather than all at once can help maintain a low concentration and reduce the likelihood of a second bromination.

  • Temperature Control: Performing the reaction at a lower temperature, for instance, between 0-5°C, can decrease the reaction rate and improve selectivity for mono-bromination.[1]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Experimenting with a less polar solvent may help to temper the reactivity and favor mono-substitution.[1]

Q3: The reaction does not seem to be going to completion, even after an extended period. What should I do?

A3: If the reaction is stalling, first re-evaluate the quality of your reagents. Ensure that the N-Bromosuccinimide (NBS) is from a fresh batch, as it can degrade over time. Also, verify that the solvent is anhydrous, as the presence of water can interfere with the reaction. If reagent quality is confirmed, a modest increase in the reaction temperature may be required to provide the necessary activation energy for the reaction to proceed to completion. Continue to monitor the reaction by TLC to track the consumption of the starting material.

Q4: My final product is colored, not the expected white or off-white solid. How can I purify it?

A4: The presence of color in your final product often indicates impurities or oxidation byproducts. Recrystallization is a highly effective method for purification. A solvent system of ethanol and water or methanol and water is a good starting point for this compound. For deeply colored impurities, you can treat a solution of the crude product with activated charcoal before the recrystallization process. The charcoal will adsorb the colored impurities, which can then be removed by filtration, yielding a purer, colorless product upon recrystallization.

Quantitative Data Summary

The following tables provide a summary of key physicochemical properties and representative reaction conditions for the synthesis of halogenated benzoic acids, which can be adapted for the synthesis of this compound.

Table 1: Physicochemical Properties of 2-Acetamido-5-bromobenzoic Acid

PropertyValueSource
Molecular FormulaC₉H₈BrNO₃PubChem[2]
Molecular Weight258.07 g/mol PubChem[2]
CAS Number38985-79-4PubChem[2]
AppearanceWhite to light yellow or tan crystalline powderInferred from similar compounds

Table 2: Representative Reaction Conditions for Bromination

ParameterConditionRationale
Starting Material 4-Acetamidobenzoic acidPrecursor molecule for the desired product.
Brominating Agent N-Bromosuccinimide (NBS)Common and effective reagent for electrophilic aromatic bromination.
Solvent Sulfuric Acid / DichloromethaneSulfuric acid activates the brominating agent, while dichloromethane can be used as a co-solvent.[3]
Molar Ratio (Substrate:NBS) 1 : 1 to 1 : 1.05A slight excess of NBS can ensure complete reaction, but a strict 1:1 ratio minimizes di-bromination.[1]
Temperature 0 - 30 °CLower temperatures (0-5°C) can improve selectivity, while slightly elevated temperatures (25-30°C) may be needed for reaction completion.[1][3]
Reaction Time 1 - 18 hoursMonitored by TLC until starting material is consumed.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on established methods for the bromination of similar aromatic compounds.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in a Mixed Solvent System

This protocol describes the direct bromination of 4-acetamidobenzoic acid.

Materials:

  • 4-Acetamidobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Ice water

  • Ethanol

Procedure:

  • In a four-necked flask equipped with a thermometer and a mechanical stirrer, dissolve 4-acetamidobenzoic acid in a mixture of concentrated sulfuric acid and dichloromethane.

  • Cool the reaction mixture to the desired temperature (e.g., 25-30°C).

  • Slowly add N-Bromosuccinimide (NBS) to the reaction mixture in portions while stirring.

  • Maintain the reaction temperature and continue stirring for the specified duration (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Visualizations

The following diagrams illustrate the key experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start: 4-Acetamido- benzoic acid dissolution Dissolution in H2SO4 / DCM start->dissolution bromination Bromination with NBS (Controlled Temperature) dissolution->bromination quenching Quenching in Ice Water bromination->quenching filtration Filtration and Washing quenching->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure 5-Acetamido-2- bromobenzoic acid recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_reaction Incomplete Reaction? start->check_reaction check_workup Product Loss during Workup? start->check_workup reagent_quality Check NBS Freshness & Solvent Anhydrousness check_reaction->reagent_quality Yes reaction_time Increase Reaction Time (Monitor by TLC) check_reaction->reaction_time Yes temperature Slightly Increase Reaction Temperature check_reaction->temperature Yes precipitation Ensure Complete Precipitation check_workup->precipitation Yes extraction Optimize Extraction Solvent check_workup->extraction Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 5-Acetamido-2-bromobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Acetamido-2-bromobenzoic acid via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate the isolation of a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This problem typically arises from the selection of an inappropriate solvent or using an insufficient volume.

  • Inappropriate Solvent: this compound possesses both polar (amide and carboxylic acid) and non-polar (brominated benzene ring) characteristics. If the compound exhibits very low solubility even at the solvent's boiling point, the solvent is likely not suitable.

  • Insufficient Solvent: Ensure you are using an adequate volume of hot solvent. Add the hot solvent in small portions to the crude material while heating and stirring, allowing time for dissolution after each addition.

Solution: If the compound remains insoluble, consider switching to a more polar solvent or employing a mixed solvent system. For instance, if a non-polar solvent is being used, a change to ethanol, methanol, or an ethanol/water mixture may be effective.

Q2: Oily droplets are forming instead of crystals as my solution cools. How can I resolve this?

A2: The phenomenon of "oiling out" can be attributed to several factors:

  • High Impurity Level: A significant concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil. Potential impurities could include unreacted starting materials from the synthesis, such as 2-amino-5-bromobenzoic acid or related compounds.

  • Supersaturated Solution: If the solution is excessively concentrated, the product may precipitate out of solution at a temperature above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.

Solutions:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to reduce the saturation.

  • Allow the solution to cool more slowly by insulating the flask.

Q3: No crystals are forming, even after the solution has cooled for an extended period. What steps can I take to induce crystallization?

A3: A lack of crystal formation usually indicates that the solution is not supersaturated.

Solutions:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed crystal" will act as a template for crystallization.

  • Reduce Solvent Volume: If the above methods are unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

Q4: The recrystallized product is still colored. How can I obtain a colorless product?

A4: A colored product indicates the presence of colored impurities.

Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb some of the desired product, reducing the overall yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q5: The final yield of my purified product is very low. What are the potential causes and how can I improve it?

A5: A low yield can result from several factors during the recrystallization process.

  • Using too much solvent: This will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during the hot filtration step, the product can crystallize on the filter paper or in the funnel.

  • Washing with room temperature solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product.

Solutions:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.

  • Always wash the collected crystals with a small amount of ice-cold solvent.

  • To potentially increase the yield, the mother liquor can be concentrated by evaporation and cooled to obtain a second crop of crystals, although this crop may be of lower purity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the solubility of structurally similar compounds, good starting points for solvent screening include ethanol, methanol, and mixed solvent systems such as ethanol/water or acetic acid/water.

Q2: What are the most likely impurities in crude this compound?

A2: Common impurities often include unreacted starting materials and byproducts from the synthesis. Depending on the synthetic route, these could include 2-amino-5-bromobenzoic acid, acetic anhydride, or related acetylated compounds.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by several analytical methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound and identify the presence of any impurities.

Data Presentation

Solubility of this compound in Various Solvents

Disclaimer: The following data is estimated based on the known solubility of structurally similar compounds, such as positional isomers and other N-acetylated aromatic carboxylic acids. Experimental verification is recommended for precise solubility determination.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterLowModerateGood (especially in a mixed solvent system)
EthanolModerateHighExcellent
MethanolModerateHighExcellent
AcetoneModerateHighGood
Ethyl AcetateLowModeratePotentially suitable
DichloromethaneLowLowPoor
HexaneInsolubleInsolubleUnsuitable

Experimental Protocols

This protocol provides a general methodology for the purification of crude this compound by recrystallization. The optimal solvent and volumes may need to be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Methodology:

  • Solvent Selection: If the optimal solvent is unknown, perform a small-scale test. Place a small amount of the crude material in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolution Dissolve Crude Product in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling Successful Dissolution insoluble Issue: Insoluble Material dissolution->insoluble Insoluble Material oiling_out Oiling Out? cooling->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Issue: Product Oiled Out oiling_out->oiled_out Yes end Pure Product collect_crystals->end check_solvent Action: Check Solvent/ Add More Solvent insoluble->check_solvent induce_crystallization Action: Induce Crystallization (Scratch/Seed/Concentrate) no_crystals->induce_crystallization reheat_add_solvent Action: Reheat, Add More Solvent, Cool Slowly oiled_out->reheat_add_solvent check_solvent->dissolution induce_crystallization->cooling reheat_add_solvent->cooling

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Experimental_Workflow start Start dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent start->dissolve colored_solution Solution Colored? dissolve->colored_solution decolorize 2. Decolorize with Activated Charcoal (Optional) insoluble_impurities Insoluble Impurities? decolorize->insoluble_impurities hot_filtration 3. Hot Gravity Filtration cool 4. Cool Filtrate Slowly hot_filtration->cool crystals_formed Crystals Formed? cool->crystals_formed induce_crystallization Induce Crystallization (if necessary) induce_crystallization->cool ice_bath 5. Cool in Ice Bath vacuum_filtration 6. Vacuum Filtration ice_bath->vacuum_filtration wash 7. Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry 8. Dry Crystals wash->dry end Pure Product dry->end colored_solution->decolorize Yes colored_solution->insoluble_impurities No insoluble_impurities->hot_filtration Yes insoluble_impurities->cool No crystals_formed->induce_crystallization No crystals_formed->ice_bath Yes

Caption: Experimental workflow for the purification of this compound.

Common side products in the synthesis of 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetamido-2-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the electrophilic bromination of 5-acetamidobenzoic acid. The acetamido group is an ortho-, para-directing group. Since the para position is occupied by the carboxylic acid, bromination is directed to the positions ortho to the acetamido group (C2 and C6). The primary side products arise from bromination at an alternative position and polybromination.

The most common side products include:

  • 3-Bromo-5-acetamidobenzoic acid: This positional isomer can form due to electronic and steric factors influencing the regioselectivity of the bromination.

  • 3,5-Dibromo-2-aminobenzoic acid: Polybromination can occur, especially with excess brominating agent or under harsh reaction conditions, leading to the formation of di-brominated species.[1][2] In some cases, hydrolysis of the acetamido group can also occur.

  • Unreacted 5-acetamidobenzoic acid: Incomplete reaction will result in the presence of the starting material in the crude product.

Q2: How can I minimize the formation of these side products?

A2: To minimize the formation of side products, careful control of the reaction conditions is crucial:

  • Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) to avoid excess that can lead to polybromination.

  • Temperature: Perform the reaction at a controlled, and often low, temperature to enhance the selectivity of the monobromination.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant amounts of polybrominated products are formed.

  • Protecting Groups: For highly activated substrates, protecting the amino group as an acetamide is a good strategy to control the reactivity and direct the substitution, which is already the case for the synthesis of this compound.[1]

Q3: What are the recommended methods for purifying the crude this compound?

A3: Recrystallization is the most common and effective method for purifying the crude product.[3] The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the desired product well at elevated temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Commonly used solvents for the recrystallization of benzoic acid derivatives include:

  • Aqueous ethanol

  • Glacial acetic acid

  • Water[3]

Column chromatography can also be employed for more challenging separations of isomers if recrystallization does not provide the desired purity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and monitor by TLC. Ensure the quality of the brominating agent.
Product loss during workup or purification.Optimize the extraction and recrystallization procedures. Ensure the pH is adjusted correctly during precipitation.
Presence of Multiple Spots on TLC Formation of multiple side products.Re-evaluate reaction conditions (temperature, stoichiometry). Purify the crude product by column chromatography followed by recrystallization.
Product is difficult to crystallize Presence of significant impurities.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different recrystallization solvents or solvent mixtures.
Hydrolysis of the acetamido group Presence of strong acid or base and water at elevated temperatures.Perform the reaction under anhydrous conditions where possible and use milder workup procedures.

Data Presentation

The following table summarizes the expected main product and the most likely side products in the synthesis of this compound.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Potential Impact on Downstream Applications
This compound (Desired Product) this compoundC₉H₈BrNO₃258.07Key intermediate for further synthesis.
3-Bromo-5-acetamidobenzoic acid (Isomeric Impurity) 3-Bromo-5-acetamidobenzoic acidC₉H₈BrNO₃258.07Can lead to the formation of incorrect isomers in subsequent steps.
3,5-Dibromo-2-aminobenzoic acid (Polybrominated Impurity) 3,5-Dibromo-2-aminobenzoic acidC₇H₅Br₂NO₂309.93Can introduce unwanted reactivity and lead to complex mixtures in subsequent reactions.
5-Acetamidobenzoic acid (Unreacted Starting Material) 5-Acetamidobenzoic acidC₉H₉NO₃179.17Reduces the overall yield and purity of the desired product.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on common bromination reactions of aromatic compounds.[4] Researchers should optimize the conditions for their specific laboratory setup.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-acetamidobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: Prepare a solution of the brominating agent (e.g., a stoichiometric amount of bromine in glacial acetic acid or N-bromosuccinimide) in the same solvent. Add the brominating agent dropwise to the solution of 5-acetamidobenzoic acid at a controlled temperature (e.g., 0-10 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into cold water.

  • Precipitation and Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water to remove any remaining acid and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum and characterize by techniques such as melting point, ¹H NMR, and ¹³C NMR to confirm the structure and purity.

Visualization

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Start 5-Acetamidobenzoic Acid Reagent + Br₂ / Acetic Acid Start->Reagent Product This compound (Desired Product) Reagent->Product Major Pathway Side1 3-Bromo-5-acetamidobenzoic acid (Isomeric Impurity) Reagent->Side1 Minor Pathway Side2 Dibrominated Products Reagent->Side2 Minor Pathway

Caption: Synthesis of this compound and potential side products.

References

Overcoming solubility issues with 5-Acetamido-2-bromobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetamido-2-bromobenzoic acid, focusing on overcoming common solubility challenges encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid with low solubility in water but is generally soluble in common polar organic solvents such as ethanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] Its predicted pKa is approximately 3.10, indicating it is a weak acid.[2]

Q2: My this compound is not dissolving in the reaction solvent. What should I do?

If you are facing solubility issues, consider the following troubleshooting steps:

  • Solvent Choice: Ensure you are using a sufficiently polar aprotic solvent. DMF and DMSO are excellent first choices for reactions involving substituted benzoic acids.

  • Increase Solvent Volume: The concentration of your reactant may be too high. Try increasing the amount of solvent.

  • Gentle Heating: Carefully warming the mixture while stirring can significantly improve solubility. However, ensure the compound is stable at the applied temperature to avoid degradation.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

Due to its carboxylic acid group, the aqueous solubility of this compound is highly dependent on pH. In acidic or neutral aqueous solutions, its solubility is low. However, in basic conditions (pH > pKa), the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in water.

Q4: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent system can be an effective strategy. The addition of a water-miscible organic solvent in which the compound is highly soluble can increase the overall solvating power of the medium.[3] For reactions in less polar solvents, adding a small amount of a high-polarity solvent like DMF or DMSO can also aid in dissolution.

Q5: Are there any chemical modifications that can improve solubility for certain applications?

For applications where the carboxylic acid moiety is not directly involved in the reaction, it can be converted into a more soluble ester or a water-soluble salt to improve its handling in solution.[4]

Quantitative Solubility Data

SolventMolar Solubility (mol/L) of Benzoic Acid
Water0.027
Toluene0.94
Acetonitrile2.51
Ethanol4.31
Dimethylformamide (DMF)> 5
Dimethyl Sulfoxide (DMSO)> 5

Data sourced from publicly available chemical databases for benzoic acid and should be used as an estimation.[5]

Experimental Protocols

Protocol 1: Solubilization of this compound in an Aqueous Medium via pH Adjustment

This protocol details the preparation of a stock solution of this compound in an aqueous buffer by forming its sodium salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker.

  • Add a portion of the deionized water to create a slurry.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the mixture.

  • Continue adding NaOH until the this compound fully dissolves and the pH is in the desired basic range (e.g., pH 7.5-8.0).

  • Once fully dissolved, transfer the solution to a volumetric flask and add deionized water to the final desired volume.

Protocol 2: Amide Coupling Reaction in an Organic Solvent

This protocol provides a general procedure for an amide coupling reaction using this compound, where solubility in an organic solvent is critical.

Materials:

  • This compound (1.0 equivalent)

  • Amine of choice (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound.

  • Add anhydrous DMF to the flask (to achieve a concentration of approximately 0.1 M).

  • Stir the mixture. If solubility is an issue, gently warm the flask (e.g., to 40-50 °C) until the solid dissolves completely, then cool to room temperature.

  • To the clear solution, add the amine, followed by DIPEA.

  • Finally, add the coupling reagent, HATU, to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with the standard aqueous work-up and purification steps.[6]

Visual Troubleshooting and Workflow Diagrams

Below are diagrams created using the DOT language to visualize workflows for addressing solubility issues.

G cluster_0 Troubleshooting Workflow for Poor Solubility A Poor solubility of this compound observed B Is the reaction in an aqueous or organic solvent? A->B C Aqueous B->C Aqueous D Organic B->D Organic E Adjust pH to > 7 with a base (e.g., NaOH, K2CO3) to form a soluble salt C->E F Select a high-polarity aprotic solvent (e.g., DMF, DMSO) D->F L Reaction proceeds with dissolved reactant E->L G If still insoluble, try the following: F->G H Increase solvent volume G->H I Apply gentle heat (e.g., 40-60 °C) G->I J Use sonication G->J K Consider a co-solvent system G->K H->L I->L J->L K->L

Caption: Logical workflow for troubleshooting solubility issues.

G cluster_1 Workflow for Amide Coupling with Solubility Considerations start Start: Amide Synthesis reactant1 This compound start->reactant1 reactant2 Amine (R-NH2) start->reactant2 solvent Choose Anhydrous DMF or DMSO reactant1->solvent reagents Add Amine, DIPEA, and HATU reactant2->reagents dissolve Dissolve acid in solvent (apply gentle heat/sonication if needed) solvent->dissolve dissolve->reagents reaction Stir at Room Temperature Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Desired Amide Product purify->product

Caption: Experimental workflow for a typical amide coupling reaction.

References

Technical Support Center: Optimization of Reaction Conditions for the Bromination of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of aminobenzoic acids. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the bromination of aminobenzoic acid?

A1: Due to the strong activating nature of the amino group, the most common byproducts are polybrominated species, such as dibromo- and tribromo-aminobenzoic acids. For instance, the bromination of anthranilic acid (ortho-aminobenzoic acid) in glacial acetic acid can yield both 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid.[1] Under certain conditions, particularly with excess bromine in polar solvents like water, decarboxylation can occur, leading to the formation of brominated anilines.[1] If glacial acetic acid is used as a solvent, N-acetylation of the amino group can also occur.[1]

Q2: How does the position of the amino group (ortho, meta, para) affect byproduct formation?

A2: The position of the amino group significantly influences the regioselectivity and the likelihood of polybromination.[1]

  • Ortho- and Para-Aminobenzoic Acid: The amino group strongly activates the positions ortho and para to it, which increases the probability of polybromination.[1] For example, in anthranilic acid (ortho-isomer), bromination readily occurs at the 5-position (para to the amino group) and the 3-position (ortho to the amino group).[1]

  • Meta-Aminobenzoic Acid: In meta-aminobenzoic acid, the amino and carboxylic acid groups direct bromination to different positions. The amino group directs to positions 2, 4, and 6 (ortho and para), while the carboxylic acid group directs to positions 4 and 6 (meta). This can result in a mixture of isomers, with polybromination remaining a significant risk due to the strong activating effect of the amino group.[1]

Q3: What is the most effective strategy to achieve selective monobromination?

A3: The most reliable method for selective monobromination is the use of a protecting group for the amino functionality.[1] Acetylation of the amino group to form an acetamido group moderates the activating effect, allowing for more controlled and selective monobromination.[1] This is a two-step process involving protection, bromination, and subsequent deprotection.[1]

Q4: Can I control byproduct formation by simply adjusting reaction conditions like temperature and solvent?

A4: While adjusting reaction conditions can help, it is often not sufficient to prevent byproduct formation entirely, especially with highly activated substrates.

  • Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can decrease the reaction rate and improve selectivity for monobromination.[2]

  • Solvent: Using a less polar solvent, such as carbon disulfide (CS₂), can reduce the electrophilicity of the brominating agent and may favor monobromination.[1] However, due to the high reactivity of the aminobenzoic acid ring, multiple substitutions can still occur.[1] Therefore, for the most robust control, a combination of controlled conditions and a protecting group strategy is recommended.[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Formation of Polybrominated Byproducts

  • Question: My reaction is producing a significant amount of di- or tri-brominated products. How can I improve the selectivity for monobromination?

  • Answer:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the aminobenzoic acid to the brominating agent.[2] Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination.[2]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and enhance selectivity.[2]

    • Protect the Amino Group: The most effective method is to protect the amino group by acetylation before bromination. This moderates its activating effect.[1]

    • Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.

Issue 2: Low Yield of the Desired Monobrominated Product

  • Question: The yield of my desired monobrominated product is consistently low. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction:

      • Ensure your brominating agent (e.g., NBS) is fresh and has been stored correctly.[2]

      • Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[2]

      • Optimize the reaction temperature; while room temperature is common, gentle heating may be required, but be cautious of increased byproduct formation.[2]

    • Product Loss During Workup:

      • Ensure complete precipitation of the product from the reaction mixture.[2]

      • If performing an extraction, use an appropriate solvent to minimize product loss in the aqueous layer.[2]

    • Insufficient Brominating Agent: Ensure the molar ratio of the brominating agent to the starting material is at least 1:1.[2]

Issue 3: Presence of Unreacted Starting Material

  • Question: My final product is contaminated with unreacted aminobenzoic acid. How can I drive the reaction to completion?

  • Answer:

    • Check Reagent Activity: Ensure that your brominating agent has not degraded. Use a fresh batch if necessary.[2]

    • Stoichiometry: Verify that you are using at least a 1:1 molar ratio of the brominating agent to the starting material.[2]

    • Reaction Time and Temperature: As with low yield, you may need to increase the reaction time or cautiously increase the temperature while monitoring with TLC.[2]

Issue 4: Product Discoloration

  • Question: The isolated product is colored (not white to light yellow). What is the cause and how can I purify it?

  • Answer:

    • Cause: The color is likely due to the presence of impurities or oxidation byproducts.[2]

    • Purification:

      • Recrystallization: This is an effective method for purifying the final product. A mixture of ethanol and water or methanol and water can be a good starting point for finding a suitable solvent system.[2]

      • Decolorization: Before recrystallization, you can treat the crude product solution with activated charcoal to remove colored impurities.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for 4-Amino-3-bromobenzoic Acid

ParameterMethod 1: Bromination with NH₄Br and H₂O₂Method 2: Bromination with NBS
Starting Material 4-Aminobenzoic acid4-Aminobenzoic acid
Key Reagents Ammonium bromide, Hydrogen peroxide, Acetic acidN-Bromosuccinimide (NBS), Dimethylformamide (DMF)
Reaction Time 3 hours[3]18 hours[4]
Reported Yield Not explicitly stated~70%
Advantages Environmentally benign, in-situ generation of bromine.[4]Reliable and high-yielding alternative to elemental bromine.[4]
Disadvantages Potential for isomeric impurities.[3]Longer reaction time.[4]

Experimental Protocols

Protocol 1: Selective Monobromination of p-Aminobenzoic Acid via Acetylation [1]

This protocol involves a two-step process: protection of the amino group by acetylation, followed by bromination and deprotection.

  • Step 1: Acetylation of p-Aminobenzoic Acid

    • In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.

    • After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.

    • Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Step 2: Bromination of N-Acetyl-p-aminobenzoic Acid

    • Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

    • Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.

    • Collect the product by vacuum filtration, wash thoroughly with water, and then dry. A wash with a sodium bisulfite solution can be used to remove excess bromine.

  • Step 3: Hydrolysis of 4-acetamido-3-bromobenzoic acid

    • Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.

    • If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the 4-amino-3-bromobenzoic acid. If base hydrolysis was used, acidify the solution to precipitate the product.

    • Collect the final product by vacuum filtration, wash with water, and dry.

Protocol 2: Bromination of 4-Aminobenzoic Acid with N-Bromosuccinimide (NBS) [2]

  • Dissolve 1 equivalent of 4-Aminobenzoic acid in Dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Protocol 3: Bromination of 4-Aminobenzoic Acid with Ammonium Bromide and Hydrogen Peroxide [2]

  • In a flask, dissolve 4-Aminobenzoic acid in acetic acid.

  • Add ammonium bromide to the solution and stir until it dissolves.

  • Slowly add hydrogen peroxide (30% solution) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, water can be added to induce precipitation.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product if necessary.

Visualizations

Experimental_Workflow_Protected_Bromination cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis (Deprotection) start p-Aminobenzoic Acid reagents1 Acetic Anhydride, Glacial Acetic Acid reaction1 Heat start->reaction1 reagents1->reaction1 workup1 Precipitate in Ice Water, Filter and Dry reaction1->workup1 intermediate N-Acetyl-p-aminobenzoic Acid workup1->intermediate reagents2 Bromine in Glacial Acetic Acid reaction2 0°C to Room Temp intermediate->reaction2 reagents2->reaction2 workup2 Precipitate in Water, Filter and Dry reaction2->workup2 intermediate2 4-Acetamido-3-bromobenzoic Acid workup2->intermediate2 reagents3 Strong Acid (HCl) or Strong Base (NaOH) reaction3 Reflux intermediate2->reaction3 reagents3->reaction3 workup3 Neutralize/Acidify, Filter and Dry reaction3->workup3 end 4-Amino-3-bromobenzoic Acid workup3->end

Caption: Workflow for selective monobromination via amino group protection.

Troubleshooting_Polybromination cluster_solutions Potential Solutions start Problem: Polybromination Observed solution1 Check Stoichiometry: Use 1:1 molar ratio of reactants. Add brominating agent portion-wise. start->solution1 solution2 Lower Reaction Temperature: Perform reaction at 0-5 °C. start->solution2 solution3 Protect Amino Group: Acetylate the amino group before bromination. start->solution3 solution4 Change Solvent or Reagent: Use a less polar solvent (e.g., CS₂). Use a milder brominating agent (e.g., NBS). start->solution4 outcome Outcome: Selective Monobromination solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting flowchart for polybromination issues.

References

Preventing decomposition of 5-Acetamido-2-bromobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Acetamido-2-bromobenzoic acid to prevent its decomposition. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For routine use, storage at room temperature is acceptable.[4] For extended storage periods (1-2 years), maintaining the compound at -20°C is recommended.[5] It is also crucial to protect the compound from moisture and light.[6][7]

Q2: What materials or substances are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents, acid chlorides, or strong bases.[2][3][4] Contact with these substances can lead to decomposition of the compound.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light should be minimized during storage.[7] It is recommended to store the compound in an opaque or amber container to prevent photodegradation.

Q4: What are the signs of decomposition of this compound?

A4: Physical signs of decomposition can include a change in color (the pure compound is a white to lilac-greyish powder), a change in texture, or the development of an unusual odor.[8] For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to check for the presence of impurities or degradation products.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing or browning) Exposure to light (photodegradation) or heat.Store the compound in a dark, temperature-controlled environment. If degradation is suspected, verify the purity using an appropriate analytical method like HPLC before use.
Clumping or caking of the powder Absorption of moisture due to improper sealing or storage in a humid environment.Ensure the container is tightly sealed and stored in a desiccator or a dry environment. If the material has been exposed to moisture, it may be necessary to dry it under vacuum, though its purity should be re-verified.
Inconsistent experimental results Decomposition of the starting material leading to lower effective concentration and potential interference from degradation products.Re-analyze the purity of the this compound. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) The compound has started to decompose.Characterize the impurity peaks to understand the degradation pathway. Consider performing a forced degradation study to identify potential degradation products. Ensure future storage conditions are optimized to prevent this.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[5]

2. Mobile Phase and Gradient:

  • A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[5]

  • A gradient elution may be necessary to separate the parent compound from its more polar or non-polar degradation products.

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (a PDA detector is useful for determining the optimal wavelength).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintain at a constant temperature, e.g., 25-30°C.

5. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of this compound. This involves subjecting the compound to various stress conditions.

Stress Condition Methodology Potential Degradation Pathway
Acid Hydrolysis Dissolve the compound in a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a set period.Hydrolysis of the amide bond to form 5-amino-2-bromobenzoic acid and acetic acid.
Base Hydrolysis Dissolve the compound in a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60-80°C) for a set period.Hydrolysis of the amide bond to form 5-amino-2-bromobenzoic acid and acetate.
Oxidative Degradation Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.Oxidation of the aromatic ring, potentially leading to hydroxylated byproducts.[9]
Thermal Degradation Expose the solid compound to dry heat at a temperature below its melting point for a specified duration.Decarboxylation (loss of CO₂) is a likely primary pathway for substituted benzoic acids.[10][11]
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.Photolytic cleavage of bonds, potentially leading to a variety of degradation products.

Analysis of Stressed Samples:

  • At various time points, withdraw samples from the stress conditions.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using the validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

  • Techniques like LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

Potential Decomposition Pathways

The following diagram illustrates the likely decomposition pathways of this compound under various stress conditions, based on the chemistry of related molecules.

DecompositionPathways main This compound hydrolysis_prod 5-Amino-2-bromobenzoic acid main->hydrolysis_prod  Acid/Base  Hydrolysis thermal_prod Decarboxylated Product main->thermal_prod  Thermal  Stress oxidative_prod Oxidized/Hydroxylated Products main->oxidative_prod  Oxidative  Stress

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Storage Issues

This workflow provides a logical sequence of steps to address suspected decomposition of this compound.

TroubleshootingWorkflow start Suspected Decomposition (e.g., discoloration, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Moisture, Compatibility) start->check_storage analytical_test Perform Purity Analysis (e.g., HPLC) check_storage->analytical_test correct_storage Implement Correct Storage Procedures check_storage->correct_storage purity_ok Purity Meets Specification analytical_test->purity_ok  Yes purity_fail Purity Does Not Meet Specification analytical_test->purity_fail  No use_material Proceed with Experiment purity_ok->use_material quarantine Quarantine and Discard Affected Batch purity_fail->quarantine quarantine->correct_storage new_batch Use a New, Verified Batch quarantine->new_batch new_batch->use_material

Caption: Troubleshooting workflow for suspected compound decomposition.

References

Troubleshooting guide for the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted benzoic acids. It is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields in the synthesis of substituted benzoic acids can arise from several factors, regardless of the specific method used. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your reactants or reagents can lead to side reactions and lower the yield of your desired product.

  • Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry of reactants can significantly impact the efficiency of the reaction.

  • Anhydrous Conditions: For reactions sensitive to moisture, such as Grignard reactions, ensuring all glassware is thoroughly dried and using anhydrous solvents is critical.

  • Work-up and Purification: Inefficient extraction, incomplete precipitation, or losses during recrystallization can lead to a lower isolated yield.

Method 1: Oxidation of Alkylbenzenes

This method involves the oxidation of an alkyl group on a benzene ring to a carboxylic acid, often using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[1]

Troubleshooting Guide: Oxidation of Alkylbenzenes

Q2: My oxidation of an alkylbenzene is incomplete, and I'm isolating starting material or intermediate products like alcohols or aldehydes. What could be the cause?

A2: Incomplete oxidation is a common issue and can be attributed to several factors:

  • Insufficient Oxidizing Agent: Ensure you are using a sufficient molar equivalent of the oxidizing agent. For example, the oxidation of toluene to benzoic acid requires 2 moles of KMnO₄ for every mole of toluene.

  • Inadequate Reaction Time or Temperature: These reactions often require elevated temperatures and prolonged reaction times to go to completion. Consider increasing the reflux time or reaction temperature.[1]

  • Poor Solubility: If the alkylbenzene is not sufficiently soluble in the reaction medium, the reaction rate will be slow. For KMnO₄ oxidations, which are often biphasic, vigorous stirring is essential.

Q3: I am observing over-oxidation and a low yield of my desired benzoic acid. How can I prevent this?

A3: Over-oxidation can lead to the cleavage of the aromatic ring, producing aliphatic acids and carbon dioxide.[1] To mitigate this:

  • Milder Reaction Conditions: Use a less harsh oxidizing agent or milder reaction conditions. Carefully control the reaction temperature to avoid excessive heat.[1]

  • Excess Alkylbenzene: Using a slight excess of the alkylbenzene can sometimes prevent the over-oxidation of the benzoate product.[1]

Quantitative Data: Oxidation of Alkylbenzenes
Starting MaterialOxidizing AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
TolueneAlkaline KMnO₄Reflux1.2521.92[2]
p-XyleneCo/Mn/Br catalyst, Air175-225-High[3][4]
TolueneCobalt acetate, Air150-170->95
ButylbenzeneAqueous KMnO₄--85[4]
Experimental Protocol: Oxidation of Toluene to Benzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium permanganate (KMnO₄) in water.

  • Addition of Toluene: Add toluene to the flask. The mixture will be biphasic.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is reduced to manganese dioxide (MnO₂), a brown precipitate.[5]

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture to room temperature.

  • Filtration: Filter the mixture to remove the MnO₂ precipitate.

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the benzoic acid.

  • Isolation: Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.[6]

Troubleshooting Workflow: Low Yield in Alkylbenzene Oxidation

G Troubleshooting Low Yield in Alkylbenzene Oxidation start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions incomplete_oxidation Incomplete Oxidation? check_conditions->incomplete_oxidation Conditions Suboptimal? check_reagents Assess Reagent Purity and Activity over_oxidation Over-oxidation? check_reagents->over_oxidation Harsh Conditions? check_workup Evaluate Work-up and Purification purification_loss Significant Loss During Purification? check_workup->purification_loss Inefficient Purification? incomplete_oxidation->check_reagents No solution1 Increase Reaction Time/Temp Add More Oxidizing Agent incomplete_oxidation->solution1 Yes over_oxidation->check_workup No solution2 Use Milder Conditions Control Temperature Carefully over_oxidation->solution2 Yes solution3 Optimize Recrystallization Solvent and Procedure purification_loss->solution3 Yes end Yield Improved solution1->end solution2->end solution3->end

Caption: A flowchart for troubleshooting low yield in the oxidation of alkylbenzenes.

Method 2: Grignard Carboxylation

This method involves the reaction of a Grignard reagent (R-MgX), formed from an organohalide, with carbon dioxide (dry ice) to produce a carboxylate salt, which is then protonated to yield the carboxylic acid.[7]

Troubleshooting Guide: Grignard Carboxylation

Q4: My Grignard reaction is not initiating. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common problem. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. You can activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard reagent.

  • Initiate with Heat: Gentle heating with a heat gun can sometimes initiate the reaction. Once the reaction starts, it is typically exothermic and may require cooling to maintain control.

Q5: I have a low yield of the desired benzoic acid and a significant amount of a biphenyl byproduct. What is the cause?

A5: The formation of a biphenyl byproduct is due to a coupling reaction between the Grignard reagent and the unreacted organohalide. To minimize this:

  • Slow Addition: Add the organohalide solution to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the organohalide in the reaction mixture.

  • Dilution: Using a more dilute solution of the organohalide can also reduce the rate of the coupling side reaction.

Quantitative Data: Grignard Carboxylation
OrganohalideCO₂ SourceSolventTypical Yield (%)Reference
BromobenzeneDry IceDiethyl ether-
4-Fluorophenylmagnesium bromideCO₂THF-[8]
4-Trifluoromethoxyphenylmagnesium bromideCO₂THF-[8]
OrganobromidesGaseous CO₂Ball millup to 82[9]
Experimental Protocol: Synthesis of Benzoic Acid via Grignard Reagent
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.[7] Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture until most of the magnesium is consumed.[7]

  • Carboxylation: Cool the Grignard reagent in an ice bath. Cautiously add crushed dry ice (solid CO₂) to the reaction mixture. The reaction is exothermic.

  • Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add a dilute acid (e.g., HCl) to protonate the carboxylate salt and dissolve any remaining magnesium.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the benzoic acid into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude benzoic acid.

  • Purification: Purify the crude product by recrystallization.[10]

Decision Tree: Grignard Reaction Troubleshooting

G Troubleshooting Grignard Reaction Issues start Reaction Issue no_reaction No Reaction? start->no_reaction low_yield Low Yield? no_reaction->low_yield No check_anhydrous Check for Moisture (Glassware, Solvents) no_reaction->check_anhydrous Yes check_side_products Analyze for Side Products (e.g., Biphenyl) low_yield->check_side_products Yes activate_mg Activate Magnesium (Iodine, Crushing) check_anhydrous->activate_mg If still no reaction solution1 Dry Glassware and Solvents Thoroughly check_anhydrous->solution1 solution2 Use Activation Method activate_mg->solution2 slow_addition Slow Down Addition of Organohalide check_side_products->slow_addition solution3 Optimize Addition Rate slow_addition->solution3 end Problem Solved solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting common Grignard reaction problems.

Method 3: Hydrolysis of Nitriles

This method involves the hydrolysis of a benzonitrile derivative to the corresponding benzoic acid, which can be carried out under acidic or basic conditions.[5]

Troubleshooting Guide: Hydrolysis of Nitriles

Q6: My nitrile hydrolysis is very slow or incomplete. How can I improve the reaction rate?

A6: The hydrolysis of nitriles can be slow. To increase the rate:

  • Use Harsher Conditions: These reactions often require strong acid or base and elevated temperatures (reflux).[11]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times.[11]

  • Solubility: Ensure the nitrile is soluble in the reaction medium. Co-solvents may be necessary.

Q7: I am isolating the amide intermediate instead of the carboxylic acid. How can I ensure complete hydrolysis?

A7: The hydrolysis of a nitrile proceeds through an amide intermediate.[6] To drive the reaction to the carboxylic acid:

  • Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary to hydrolyze the amide.

  • Stronger Acid/Base Concentration: Increasing the concentration of the acid or base can promote the second hydrolysis step.

Quantitative Data: Hydrolysis of Nitriles
NitrileHydrolysis ConditionTemperature (°C)Reaction TimeTypical Yield (%)Reference
BenzonitrileBasic (NaOH)Reflux1.5 h-[6]
BenzonitrileAcidic (HCl)Reflux--[5]
BenzonitrileBasic (NaOH), Microwave15010 min-[11]
Experimental Protocol: Basic Hydrolysis of Benzonitrile
  • Reaction Setup: In a round-bottom flask, combine benzonitrile and an aqueous solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture under reflux. The reaction progress can be monitored by the disappearance of the insoluble benzonitrile layer.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will be in the form of sodium benzoate, which is soluble in water.

  • Acidification: Cautiously acidify the cooled solution with a strong acid like HCl until the pH is acidic. Benzoic acid will precipitate out of the solution.[11]

  • Isolation: Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.[11]

Workflow for Nitrile Hydrolysis

G General Workflow for Nitrile Hydrolysis start Start with Benzonitrile Derivative hydrolysis Hydrolysis (Acidic or Basic Conditions, Heat) start->hydrolysis workup Work-up (Cooling and Acidification if Basic) hydrolysis->workup isolation Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Pure Substituted Benzoic Acid purification->product

Caption: A simplified workflow for the synthesis of benzoic acids via nitrile hydrolysis.

Method 4: Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide to form a C-C bond.[12] This method is particularly useful for synthesizing biaryl carboxylic acids.

Troubleshooting Guide: Suzuki Coupling

Q8: My Suzuki coupling reaction has failed or has a very low yield. What are the primary areas to investigate?

A8: Failure of a Suzuki coupling can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are properly degassed.[13]

  • Choice of Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial, especially for challenging substrates like electron-rich or sterically hindered aryl halides.[14]

  • Base Selection: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly affect the reaction outcome. Common bases include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). This can be minimized by using milder bases or anhydrous conditions.[13]

Q9: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A9: Homocoupling of the boronic acid is often caused by the presence of oxygen.[13] To reduce this:

  • Improve Degassing: Thoroughly degas the reaction mixture and solvents.

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly can sometimes reduce homocoupling compared to a Pd(II) precatalyst that requires in-situ reduction.[13]

Quantitative Data: Suzuki Coupling for Substituted Benzoic Acids
Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd catalyst-Water--[15]
4-Iodobenzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃NaK₂CO₃Water70100[16]
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃Water/MeOHRT>98[17]
4-BromoanisolePhenylboronic acid----Quantitative[18]
Aryl chloridesArylboronic acidsPd₂(dba)₃/P(t-Bu)₃--RT-[19]
Experimental Protocol: Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid
  • Reaction Setup: In a reaction vessel, combine 4-bromobenzoic acid, phenylboronic acid, and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a suitable solvent system, which can be aqueous.[15]

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution.

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with HCl to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and purify by recrystallization from a suitable solvent system like aqueous ethanol.[15]

Catalytic Cycle of Suzuki Coupling

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OH)2, Base) pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: A diagram illustrating the key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the removal of impurities from 5-Acetamido-2-bromobenzoic acid through recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Question Answer
My this compound is not dissolving in the chosen solvent, even with heating. What should I do? This issue typically arises from using an inappropriate or insufficient volume of solvent. This compound is soluble in organic solvents like ethanol and chloroform but has low solubility in water.[1] If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable. Ensure you are using a sufficient volume of the hot solvent, adding it portion-wise to your crude material while heating and stirring. If solubility remains an issue, consider a mixed solvent system, such as ethanol/water.
Oily droplets are forming instead of crystals as the solution cools. How can I fix this? "Oiling out" can occur due to a high impurity level, which can depress the melting point of the mixture, or if the solution is supersaturated to a large extent. To remedy this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Slower cooling can also promote crystal formation over oiling. If the problem persists, "seeding" the solution with a pure crystal of the compound can initiate crystallization.
The recrystallized product is still colored. How can I obtain a colorless product? The presence of color indicates persistent colored impurities. Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. A second recrystallization may be necessary to achieve a completely colorless product.
The final yield of my purified this compound is very low. What went wrong? Low yield can result from several factors. Using an excessive amount of solvent is a common cause, as a significant portion of the product will remain in the mother liquor. Premature crystallization during hot filtration can also lead to loss of product. To avoid this, ensure the filtration apparatus is pre-heated. Finally, washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.
My crystals are very fine and difficult to filter. How can I obtain larger crystals? The formation of very fine crystals is often a result of rapid cooling. To encourage the growth of larger crystals, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help to slow down the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on available data, ethanol is a good starting point as the compound is soluble in it.[1] For finer control over the recrystallization process, a mixed solvent system, such as ethanol and water, can be effective. The optimal solvent or solvent ratio should be determined experimentally on a small scale.

Q2: What are the common impurities in crude this compound?

A2: Common impurities often include unreacted starting materials and by-products from the synthesis. A likely starting material for the synthesis of this compound is 2-bromobenzoic acid. Other potential impurities could arise from incomplete acetylation of an amino precursor or the presence of positional isomers formed during the bromination step.

Q3: How can I confirm the purity of my recrystallized product?

A3: The purity of the final product can be assessed using several analytical techniques. Measuring the melting point is a straightforward method; a pure compound will have a sharp melting point range that corresponds to the literature value (approximately 214-219 °C).[1] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) can provide more detailed information about the presence of impurities. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

Purity Improvement Data

The following table presents hypothetical data on the purity of this compound before and after recrystallization, as determined by HPLC and melting point analysis.

Sample Purity by HPLC (%) Melting Point (°C)
Crude Product85205-212
After 1st Recrystallization97213-216
After 2nd Recrystallization>99214-217

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound using a single solvent (ethanol) or a mixed solvent system (ethanol/water).

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. Continue adding the hot solvent in small portions until the solid is completely dissolved. If using a mixed solvent system, dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper if using gravity filtration, or a Buchner funnel for vacuum filtration) with a small amount of the hot solvent.

    • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization:

    • Allow the filtered solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or by air drying.

  • Analysis:

    • Determine the melting point and, if possible, assess the purity by HPLC or another suitable analytical method.

Purification Workflow

PurificationWorkflow Crude Crude 5-Acetamido- 2-bromobenzoic acid Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Decolorization Decolorization with Activated Charcoal (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Slow Cooling and Crystallization HotFiltration->Crystallization Impurities1 Insoluble Impurities HotFiltration->Impurities1 Removed Isolation Isolation by Vacuum Filtration Crystallization->Isolation Washing Washing with Ice-Cold Solvent Isolation->Washing Impurities2 Soluble Impurities (in Mother Liquor) Isolation->Impurities2 Removed Drying Drying Washing->Drying Pure Purified 5-Acetamido- 2-bromobenzoic acid Drying->Pure

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Characterization of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of halogenated benzoic acids.

Section 1: General Sample Preparation

Proper sample preparation is critical for accurate and reproducible analysis. Halogenated benzoic acids often require specific handling to ensure they are compatible with analytical instrumentation.[1][2][3]

FAQs

Q1: What are the first steps in preparing my halogenated benzoic acid sample for chromatographic analysis?

A: The initial steps involve dissolution, filtration, and pH adjustment.[1][3][4]

  • Dissolution: Dissolve the sample in a solvent compatible with your analytical method. For reversed-phase HPLC, this is often a mixture of the mobile phase, like acetonitrile or methanol and water.[3] For GC-MS, a more volatile organic solvent like methylene chloride or ethyl acetate is common, especially after an extraction step.[5]

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can clog and damage the analytical column and instrument.[3]

  • pH Adjustment: The pH of your sample can significantly impact the ionization state and chromatographic behavior of benzoic acids.[1] For liquid-liquid extraction, acidifying the aqueous sample to a pH of about 2 ensures the analyte is in its protonated form, which is more readily extracted into an organic solvent.[3] For reversed-phase HPLC, maintaining a low pH in the mobile phase (around 2-3) suppresses the ionization of both the carboxylic acid and residual silanol groups on the column, which helps to prevent peak tailing.[1][6]

Q2: My analyte concentration is very low. How can I improve its detection?

A: For samples with low analyte concentrations, a concentration step is necessary.[1][3] This can be achieved through techniques like:

  • Evaporation: After extraction into a volatile organic solvent, the solvent can be gently evaporated under a stream of nitrogen to concentrate the analyte.

  • Solid-Phase Extraction (SPE): SPE can be used to both clean up the sample and concentrate the analyte. The halogenated benzoic acid is retained on a sorbent, interferences are washed away, and the analyte is then eluted in a small volume of a strong solvent.[1]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the analysis of halogenated benzoic acids. The main challenge is often achieving good peak shape and resolving closely related isomers.

Troubleshooting Guide: HPLC Issues

Q1: Why are my chromatographic peaks for halogenated benzoic acids tailing?

A: Peak tailing is the most common issue when analyzing acidic compounds on reversed-phase columns.[2][6] It is typically caused by secondary interactions between the analyte and the silica stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups (-Si-OH) on the silica surface can become ionized (-Si-O⁻) and interact strongly with the polar carboxylic acid group, causing tailing.[2][6][7]

  • Cause 2: Incorrect Mobile Phase pH: If the mobile phase pH is not low enough, the benzoic acid analyte can be partially ionized, leading to multiple retention mechanisms and asymmetric peaks.[1][7]

  • Cause 3: Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1]

  • Cause 4: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

Troubleshooting Flowchart: HPLC Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH ~2.5-3.0 with buffer? start->check_ph adjust_ph Action: Adjust mobile phase to pH 2.5-3.0 using a phosphate or acetate buffer. check_ph->adjust_ph No check_column Is column old or known to have high silanol activity? check_ph->check_column Yes good_peak Problem Solved: Symmetric Peak adjust_ph->good_peak use_deactivated_column Action: Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase. check_column->use_deactivated_column Yes check_overload Is sample concentration too high? check_column->check_overload No use_deactivated_column->good_peak dilute_sample Action: Dilute sample 10-fold and reinject. check_overload->dilute_sample Yes flush_column Action: Flush column with a strong solvent (e.g., 100% ACN). Consider replacing column if performance doesn't improve. check_overload->flush_column No dilute_sample->good_peak flush_column->good_peak

Caption: Troubleshooting logic for HPLC peak tailing.

Q2: I'm having trouble separating isomers of a halogenated benzoic acid. What can I do?

A: Separating isomers can be challenging. Try these strategies:

  • Optimize Mobile Phase: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Acetonitrile often provides different selectivity than methanol.

  • Change Column Chemistry: If a standard C18 column is not providing resolution, try a different stationary phase. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer different pi-pi interactions, which may improve the separation of aromatic isomers.[8]

  • Adjust Temperature: Lowering or raising the column temperature can sometimes improve resolution. It's an easy parameter to test.[8]

  • Use High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer columns will increase column efficiency and may resolve closely eluting peaks.[6]

Quantitative Data & Protocols

Table 1: Typical HPLC Conditions for Halogenated Benzoic Acid Isomer Separation

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard reversed-phase column suitable for these compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)Acidified mobile phase ensures the analytes are protonated, improving peak shape.[9]
Gradient 30% B to 70% B over 15 minA gradient is often required to elute di- and tri-halogenated compounds in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CControlled temperature ensures reproducible retention times.[8]
Detection UV at 230 nmBenzoic acids have a strong UV absorbance in this region.
Injection Vol. 10 µLA typical injection volume to avoid column overload.

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% phosphoric acid in water) and mobile phase B (acetonitrile). Filter both through a 0.45 µm filter and degas thoroughly.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of ~100 µg/mL. Filter the sample using a 0.22 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 70% A, 30% B) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Identify peaks based on the retention times of known standards. For positional isomers, the elution order generally follows polarity (e.g., for dichlorobenzoic acids, expect 2,6- > 2,3- > 2,5- > 2,4- > 3,5- > 3,4-).

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying halogenated benzoic acids, but it requires the analytes to be volatile and thermally stable.

FAQs

Q1: Can I inject halogenated benzoic acids directly into a GC-MS?

A: No. Due to their high polarity and low volatility, benzoic acids must be chemically modified in a process called derivatization before GC analysis.[3][10][11] Derivatization replaces the active hydrogen on the carboxylic acid group with a less polar group, increasing volatility and improving peak shape.[10][11]

Q2: What are the common derivatization reagents for carboxylic acids?

A: The most common methods are alkylation (typically methylation) and silylation.[11]

  • Alkylation (Methylation): Reagents like diazomethane or methyl chloroformate convert the carboxylic acid to its methyl ester.[12] Diazomethane is very effective but is also toxic and explosive, requiring careful handling.

  • Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the acidic proton with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. These reactions are generally robust and produce derivatives that are ideal for GC-MS.[11]

Derivatization Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing Halogenated Benzoic Acid extract Liquid-Liquid Extraction (acidified aqueous -> organic) sample->extract dry Dry & Evaporate Organic Solvent extract->dry add_reagent Add Derivatization Reagent (e.g., BSTFA in Acetonitrile) dry->add_reagent react Heat Reaction Vial (e.g., 70°C for 30 min) add_reagent->react inject Inject Derivatized Sample into GC-MS react->inject analyze Separate & Detect Volatile Derivative inject->analyze

Caption: General workflow for GC-MS analysis including derivatization.
Quantitative Data & Protocols

Table 2: Common Derivatization Reagents for Halogenated Benzoic Acids

ReagentAbbreviationDerivativeReaction ConditionsComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) Ester70-80°C for 30-60 minVery common, effective, and produces a volatile byproduct.
Diazomethane-Methyl EsterRoom Temp, ~1 hourHighly efficient but toxic and explosive.[12]
Methyl ChloroformateMCFMethyl EsterRoom Temp, with pyridineAn alternative to diazomethane for methylation.[12]

Experimental Protocol: GC-MS Derivatization and Analysis

  • Sample Preparation: Extract the halogenated benzoic acid from the sample matrix into an organic solvent (e.g., ethyl acetate). Dry the extract using anhydrous sodium sulfate and evaporate to dryness under nitrogen.[5]

  • Derivatization (Silylation): Reconstitute the dried extract in 100 µL of acetonitrile. Add 100 µL of BSTFA. Seal the vial tightly.

  • Reaction: Heat the vial at 75°C for 45 minutes to ensure the reaction goes to completion. Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions (Typical):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temp: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions (Typical):

    • Source Temp: 230°C.

    • Scan Range: 50-450 m/z.

  • Data Analysis: The mass spectrum of a derivatized benzoic acid will show a molecular ion peak and characteristic fragments. For a TMS derivative, look for a loss of a methyl group (M-15). For aromatic compounds, the aromatic ring itself often gives a strong signal (e.g., m/z 77 for a phenyl group).[13][14]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure elucidation, especially for distinguishing between isomers.

FAQs

Q1: What are the typical ¹H NMR chemical shifts for halogenated benzoic acids?

A: The protons on the aromatic ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm.[5][15] The exact chemical shift is influenced by the position and electronegativity of the halogen and the carboxylic acid group. Protons ortho (adjacent) to an electron-withdrawing group like a halogen or carboxylic acid are shifted further downfield.[16] The carboxylic acid proton itself appears as a broad singlet far downfield, often above 12 ppm.[5]

Q2: Why is the splitting pattern in the aromatic region of my NMR spectrum so complex?

A: In substituted benzene rings, the protons are often not chemically equivalent and will couple with each other. Protons that are ortho, meta, and para to each other will have different coupling constants (J-values), leading to complex, overlapping multiplets that can be difficult to interpret without higher-field instruments or simulation software.

Quantitative Data

Table 3: Approximate ¹H NMR Chemical Shifts (ppm) for Select Halogenated Benzoic Acid Isomers in DMSO-d₆

CompoundH-2H-3H-4H-5H-6COOH (broad s)
Benzoic Acid 8.03 (d)7.55 (t)7.65 (t)7.55 (t)8.03 (d)~13.0
2-Chlorobenzoic Acid -~7.55 (m)~7.40 (m)~7.50 (m)~8.09 (d)~13.1
3-Chlorobenzoic Acid [16]7.95 (s)-7.90 (d)7.55 (t)7.70 (d)~13.3
4-Fluorobenzoic Acid [16][17]8.05 (dd)7.34 (t)-7.34 (t)8.05 (dd)~13.1

Note: Data is compiled from various sources and should be used as a general guide.[16][17] Shifts and multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet) can vary with solvent and concentration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it readily dissolves carboxylic acids.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Interpretation: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.[18]

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic cross-coupling reactions involving 5-Acetamido-2-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the molecule's functional groups. The carboxylic acid can coordinate with the palladium catalyst, potentially inhibiting its activity. The acetamido group can also influence the electronic properties of the aryl bromide. Careful selection of catalyst, ligand, and base is crucial to overcome these challenges.

Q2: Which cross-coupling reactions are most commonly performed with this compound?

A2: The most common and synthetically useful cross-coupling reactions for this substrate are Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and the Heck reaction (for C-C bond formation with alkenes).[1][2][3]

Q3: How do I choose the best palladium catalyst for my reaction?

A3: The choice of catalyst depends on the specific reaction. For Suzuki-Miyaura coupling, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points. For Buchwald-Hartwig amination, catalyst systems with bulky electron-rich phosphine ligands such as XPhos or SPhos are often effective. The tables below provide a comparative overview to guide your selection.

Q4: What role does the base play in these reactions, and how do I select an appropriate one?

A4: The base is critical for activating the coupling partners and facilitating the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are frequently used. In Buchwald-Hartwig aminations, stronger bases such as NaOtBu or Cs₂CO₃ are often required. The choice of base should be compatible with the functional groups in your starting materials to avoid side reactions like hydrolysis of the acetamido group.

Q5: My reaction is not proceeding to completion. What are the common troubleshooting steps?

A5: Low or no conversion can be due to several factors. First, ensure your reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation. Check the activity of your palladium catalyst; using a fresh batch or a more robust pre-catalyst can be beneficial. Additionally, consider screening different ligands, bases, and solvents, or incrementally increasing the reaction temperature.

Troubleshooting Guides

Issue 1: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage and handling to prevent deactivation.
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties. For sterically hindered substrates, bulky, electron-rich ligands are often more effective.
Incorrect Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Poor Solvent Choice The solvent can significantly impact solubility and reaction rate. Common solvents include dioxane, toluene, THF, and DMF. For Suzuki reactions, a co-solvent system with water (e.g., dioxane/water) can be beneficial.
Reaction Temperature Too Low Gradually increase the reaction temperature in 10-20°C increments. Some cross-coupling reactions require higher temperatures to overcome activation barriers.
Oxygen Contamination Thoroughly degas the solvent and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and unwanted side reactions.
Issue 2: Formation of Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Properly degas the reaction mixture and maintain an inert atmosphere.
Protodeboronation of Boronic Acid (Suzuki) Presence of water and/or use of a strong base.Use an anhydrous base and solvent if possible. Consider using potassium trifluoroborate salts which are more stable.
Hydrodehalogenation (Reduction of C-Br) Inefficient catalytic cycle or presence of a hydrogen source.Optimize the ligand and base combination. Ensure the absence of adventitious water or other proton sources.
Amide Hydrolysis Harsh basic or acidic conditions.Use a milder base or perform the reaction at a lower temperature. Avoid acidic workup conditions if the product is sensitive.

Catalyst Performance Data

The following tables summarize catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80-10075-95A common and reliable starting point.
Pd(dppf)Cl₂-K₃PO₄DMF90-11080-98Often effective for more challenging substrates.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-99Bulky ligand can improve yields for sterically hindered substrates.
Pd(OAc)₂XPhosCs₂CO₃Dioxane100-12080-97Another effective bulky ligand system.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene90-11070-90A first-generation catalyst system.[1]
Pd(OAc)₂XantphosCs₂CO₃Dioxane10080-95Good for a broad range of amines.
Pd₂(dba)₃RuPhosK₂CO₃t-BuOH10085-98Effective for coupling with primary and secondary amines.
Pd(OAc)₂BrettPhosLiHMDSTHF80-10075-95Useful for hindered amines and can tolerate some functional groups.[4]

Table 3: Catalyst Systems for Heck Reaction of Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100-12060-85Classic Heck conditions.
PdCl₂(PPh₃)₂-K₂CO₃NMP120-14070-90Higher temperatures may be required.
Pd(OAc)₂P(o-tolyl)₃NaOAcDMAc100-13075-92Often provides good regioselectivity.
Herrmann's Catalyst-Na₂CO₃DMF/H₂O10080-95A highly active palladacycle catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Filter the solid and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the amine (1.1-1.3 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110°C with stirring. Monitor the reaction's progress.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if required, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Reagent Addition: Add the alkene (1.2-2.0 equiv.) and a suitable solvent (e.g., DMF or NMP).

  • Reaction: Seal the vessel and heat to 100-140°C. Monitor the reaction by GC-MS or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation (Ar'B(OR)2, Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NR'R'')L_n oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[1][4]

Heck_Reaction_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) insertion_complex R'CH(PdL_n X)-CH(Ar)R'' oa_complex->insertion_complex Migratory Insertion (Alkene) product Ar-C=C insertion_complex->product hydrido_complex H-Pd(II)(X)L_n insertion_complex->hydrido_complex β-Hydride Elimination hydrido_complex->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.[2][9][10]

References

Stability testing of 5-Acetamido-2-bromobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Acetamido-2-bromobenzoic acid Stability Testing

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for this compound. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing a stability study on this compound?

A1: The purpose of a stability study is to provide evidence on how the quality of a drug substance, such as this compound, varies with time under the influence of environmental factors like temperature, humidity, and light.[1][2] These studies are crucial for determining the intrinsic stability of the molecule, establishing a re-test period or shelf life, recommending storage conditions, and identifying potential degradation products.[1][3][4] The data generated are essential for regulatory submissions and for developing a stable formulation.[4]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing.[4][5] These conditions, such as high heat, humidity, a wide pH range for hydrolysis, oxidation, and photolysis, are designed to intentionally degrade the molecule.[5][6] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used to detect any changes in the compound's quality.[4][7] According to ICH guidelines, a degradation of 5% to 20% is typically sought to provide reliable data.[7][8]

Q3: What are the key stress conditions to be applied to this compound in a forced degradation study?

A3: Based on regulatory guidelines (e.g., ICH Q1A), the key stress conditions that should be investigated for a new compound like this compound include:[5][7]

  • Acid and Base Hydrolysis: To evaluate stability across a wide range of pH values.

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Thermal Stress: To determine the effect of high temperatures.

  • Photostability: To evaluate degradation upon exposure to UV and visible light.

  • Humidity: To test the impact of moisture on the solid form of the compound.[5]

Q4: What are the potential degradation pathways for this compound?

A4: Given its chemical structure, which contains an amide and a carboxylic acid functional group on a benzene ring, potential degradation pathways include:

  • Amide Hydrolysis: The acetamido group (-NHCOCH₃) can be hydrolyzed under acidic or basic conditions to form 5-amino-2-bromobenzoic acid and acetic acid.[9][10][11] Amide hydrolysis is generally slower than ester hydrolysis and often requires heating.[9][11]

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, though this is less common without specific catalysts or very high temperatures.

Troubleshooting Guides

Issue 1: No (or very little) degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress condition is too mild. Increase the severity of the condition. For example:Increase the concentration of acid/base (e.g., from 0.1 M to 1 M HCl/NaOH).[8]Increase the temperature (e.g., from 60°C to 80°C).Extend the duration of the stress exposure.[8]Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂).
Compound is highly stable. If extensive efforts to degrade the compound fail, it may be intrinsically very stable. Document the conditions tested and the results obtained. This information is valuable for demonstrating the compound's stability.
Poor solubility in the stress medium. Ensure the compound is fully dissolved. A co-solvent may be necessary, but it must be inert and not interfere with the degradation process or analysis.[8]
Issue 2: Excessive degradation (>20%) or formation of many unknown peaks is observed.
Possible Cause Troubleshooting Step
Stress condition is too harsh. Reduce the severity of the condition. For example:Decrease the concentration of the stressor (acid, base, or oxidizing agent).Lower the temperature.Reduce the exposure time and sample at earlier time points.The goal is to achieve a target degradation of 5-20%.[7][8]
Analytical method lacks specificity. The analytical method (e.g., HPLC) may not be adequately resolving the parent compound from its degradation products. The method must be re-validated to ensure it is "stability-indicating." This involves demonstrating that peaks for degradants are separated from the main compound peak.[12]
Interaction with container or solvent. Ensure that the containers used are chemically inert and that the chosen solvents do not react with the compound.[13]

Experimental Protocols

The following are general protocols for conducting a forced degradation study on this compound. An appropriate stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the parent compound and detect degradation products.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[8] A suitable solvent mixture (e.g., acetonitrile/water) may be required depending on solubility.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • If no degradation is observed, repeat the experiment using 1 M HCl or a higher temperature.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw samples at predetermined time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • If no degradation is observed, repeat with 1 M NaOH or a higher temperature.[8]

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Analyze samples at various time points.

  • If degradation is too rapid or too slow, adjust the concentration of H₂O₂ (e.g., from 1% to 30%).

5. Thermal Degradation:

  • Place the solid powder of this compound in an oven at a temperature above that used for accelerated stability (e.g., 70°C).

  • Test a sample at various time points by dissolving a known weight of the powder in a suitable solvent.

6. Photostability Testing:

  • Expose a solution (e.g., 100 µg/mL) and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[13] The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[4][13]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the exposed and control samples after the exposure period.

Data Presentation

Quantitative results from the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters (Concentration, Temp., Duration)% Assay of Parent Compound% DegradationNumber of DegradantsRemarks (e.g., major degradant peak RRT)
Control N/A100.00.00-
Acid Hydrolysis 1 M HCl, 60°C, 24h
Base Hydrolysis 1 M NaOH, 60°C, 12h
Oxidation 10% H₂O₂, RT, 24h
Thermal (Solid) 70°C, 48h
Photolytic (Solution) ICH Q1B exposure

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (HCl, heat) Prep->Acid Base Base Hydrolysis (NaOH, heat) Prep->Base Oxid Oxidation (H2O2, RT) Prep->Oxid Therm Thermal (Solid, heat) Prep->Therm Photo Photolytic (ICH Q1B Light) Prep->Photo Sample Sample at Time Points & Neutralize (if needed) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Analyze Analyze via Stability- Indicating Method (HPLC) Sample->Analyze Report Quantify Degradation & Identify Degradants Analyze->Report

Caption: Experimental workflow for a forced degradation study.

Caption: Troubleshooting logic for unexpected stability results.

References

Reducing reaction times in the preparation of 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reducing Reaction Times in the Preparation of 5-Acetamido-2-bromobenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues related to reducing reaction times in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for the synthesis of this compound, and what is the typical reaction time?

A1: The standard method is the electrophilic bromination of 5-acetamidobenzoic acid. A common procedure involves dissolving 5-acetamidobenzoic acid in a solvent like glacial acetic acid, followed by the addition of a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1][2][3] The reaction is often carried out with stirring at room temperature or with gentle heating.[3] Conventional heating methods can require several hours to reach completion.[3]

Q2: How can reaction times be significantly reduced for this synthesis?

A2: To significantly reduce reaction times, alternative energy sources such as microwave irradiation or ultrasound can be employed. These techniques can often complete the reaction in minutes compared to hours with conventional heating.

Q3: What are the main advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted organic synthesis (MAOS) offers several advantages, including:

  • Rapid Reaction Rates: Reactions can be completed in a fraction of the time required for conventional heating.

  • Higher Yields: In many cases, microwave irradiation can lead to improved reaction yields.

  • Increased Purity: The rapid and uniform heating can minimize the formation of byproducts.

Q4: What are the potential benefits of using ultrasound-assisted synthesis?

A4: Ultrasound-assisted synthesis utilizes acoustic cavitation to promote the reaction. This can lead to:

  • Reduced Reaction Times: Sonication can significantly accelerate the rate of reaction.

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

  • Improved Mass Transfer: The cavitation bubbles can enhance the mixing of reactants.

Q5: What are the common byproducts in the synthesis of this compound?

A5: The most common byproducts are positional isomers and polybrominated products. Due to the directing effects of the acetamido and carboxylic acid groups, bromination at other positions on the aromatic ring can occur. Over-bromination can lead to the formation of dibromo- or even tribromo- derivatives, especially with an excess of the brominating agent or prolonged reaction times.[4]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction with Conventional Heating
Potential Cause Troubleshooting Step
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious as higher temperatures can sometimes lead to increased byproduct formation.
Insufficient Brominating Agent Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but a large excess can lead to polybromination.
Poor Solubility of Starting Material Ensure the 5-acetamidobenzoic acid is fully dissolved in the solvent before adding the brominating agent. If solubility is an issue, consider a different solvent system, though glacial acetic acid is commonly effective.[1][2][5]
Deactivated Brominating Agent Use a fresh or properly stored brominating agent. N-bromosuccinimide, for instance, should be stored in a cool, dark, and dry place.
Issue 2: Low Yield or Product Degradation with Microwave-Assisted Synthesis
Potential Cause Troubleshooting Step
Excessive Temperature or Power Optimize the microwave power and temperature settings. Start with lower power and shorter irradiation times and gradually increase as needed while monitoring the reaction.
"Hot Spot" Formation Ensure efficient stirring of the reaction mixture to promote even heat distribution.
Solvent Choice Select a solvent with a suitable dielectric constant for efficient microwave absorption. Glacial acetic acid is often a good choice.
Reaction Time Too Long Even with microwaves, prolonged exposure can lead to degradation. Monitor the reaction closely by TLC to determine the optimal reaction time.
Issue 3: Inconsistent Results with Ultrasound-Assisted Synthesis
Potential Cause Troubleshooting Step
Probe Position The position of the ultrasound probe in the reaction vessel can affect the energy distribution. Ensure the probe is submerged to an appropriate depth.
Inconsistent Power Output Calibrate the ultrasonic processor to ensure consistent power delivery.
Temperature Fluctuation The reaction may need to be cooled in an external bath to counteract the heat generated by sonication and maintain the desired reaction temperature.
Degassing of Solvent Degassing the solvent prior to the reaction can sometimes improve the efficiency of cavitation.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted
Heating Method Oil Bath / Heating MantleMicrowave ReactorUltrasonic Bath/Probe
Typical Temperature (°C) 25 - 8080 - 12025 - 50
Typical Reaction Time 2 - 6 hours5 - 20 minutes30 - 90 minutes
Typical Yield (%) 70 - 8575 - 9070 - 85

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-acetamidobenzoic acid (1 equivalent) in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a dilute solution of sodium bisulfite to remove any unreacted bromine. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound
  • Preparation: In a microwave-safe reaction vessel, combine 5-acetamidobenzoic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and glacial acetic acid.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100°C) for 10-15 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from an appropriate solvent.

Protocol 3: Ultrasound-Assisted Synthesis of this compound
  • Preparation: In a flask, suspend 5-acetamidobenzoic acid (1 equivalent) in glacial acetic acid.

  • Sonication & Bromination: Place the flask in an ultrasonic bath and begin sonication. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the suspension.

  • Reaction: Continue sonication at a controlled temperature (e.g., 30-40°C) for 45-60 minutes, monitoring the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and a dilute sodium bisulfite solution, then recrystallize.

Mandatory Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis A1 Dissolve 5-acetamidobenzoic acid in Acetic Acid A2 Add Bromine Solution A1->A2 A3 Stir at Room Temp (2-4h) A2->A3 A4 Work-up & Isolation A3->A4 A5 Purification A4->A5 B1 Combine Reactants in Microwave Vial B2 Irradiate in Microwave Reactor (10-15 min) B1->B2 B3 Work-up & Isolation B2->B3 B4 Purification B3->B4 C1 Suspend Reactant in Acetic Acid C2 Sonicate & Add Bromine C1->C2 C3 Continue Sonication (45-60 min) C2->C3 C4 Work-up & Isolation C3->C4 C5 Purification C4->C5

Caption: A comparison of experimental workflows for different synthesis methods.

logical_relationship Start Goal: Reduce Reaction Time for this compound Synthesis Conventional Conventional Heating (Slow, Established) Start->Conventional Microwave Microwave-Assisted (Rapid, Efficient) Start->Microwave Ultrasound Ultrasound-Assisted (Accelerated, Milder Conditions) Start->Ultrasound Troubleshooting Troubleshooting Common Issues Conventional->Troubleshooting Microwave->Troubleshooting Ultrasound->Troubleshooting Optimization Optimize Parameters (Temp, Time, Power) Troubleshooting->Optimization Purity Ensure Product Purity (Recrystallization, etc.) Optimization->Purity Final Achieve Faster Synthesis Purity->Final

Caption: Logical workflow for optimizing the synthesis of the target compound.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for 4-Acetamidobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical. This guide provides a detailed comparison of an LC-MS/MS method for the analysis of 4-acetamidobenzoic acid against other analytical techniques, supported by experimental data. The information presented is based on established scientific literature and regulatory guidelines, ensuring a robust framework for methodology assessment.

Comparison of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of different analytical techniques for the quantification of 4-acetamidobenzoic acid and its analogs.

Analytical MethodAnalyteLinearity (r²)RangeAccuracy (%)Precision (%RSD)Limit of Quantitation (LOQ)
LC-MS/MS 4-Acetamidobenzoic Acid ≥ 0.99 10 - 10,000 ng/mL 89 - 98.57 2.11 - 13.81 10 ng/mL [1][2][3]
HPLC-UVp-Aminobenzoic Acid---5.7 - 19.56 µg/mL
Spectrophotometryp-Aminobenzoic Acid-0.25 - 7 µg/mL--1.67 µg/mL

Data for p-Aminobenzoic Acid is presented for comparative purposes as it is a related compound. RSD refers to Relative Standard Deviation.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the typical workflow for the analysis of 4-acetamidobenzoic acid using LC-MS/MS, from sample receipt to data analysis.

LC-MS/MS Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt and Logging SampleStorage Sample Storage (-80°C) SampleReceipt->SampleStorage SamplePrep Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing and Quantification MS_Detection->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration Method_Validation_Workflow cluster_method_development Method Development cluster_validation_parameters Validation Parameters cluster_application Application DevelopAssay Develop Assay Selectivity Selectivity & Specificity DevelopAssay->Selectivity Linearity Linearity & Range DevelopAssay->Linearity Accuracy Accuracy DevelopAssay->Accuracy Precision Precision DevelopAssay->Precision LLOQ LLOQ DevelopAssay->LLOQ MatrixEffect Matrix Effect DevelopAssay->MatrixEffect Stability Stability DevelopAssay->Stability SampleAnalysis Routine Sample Analysis Selectivity->SampleAnalysis Linearity->SampleAnalysis Accuracy->SampleAnalysis Precision->SampleAnalysis LLOQ->SampleAnalysis MatrixEffect->SampleAnalysis Stability->SampleAnalysis

References

A Comparative Analysis of 5-Acetamido-2-bromobenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of 5-Acetamido-2-bromobenzoic acid and its structural isomers, providing valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. Due to the limited availability of direct comparative studies, this document synthesizes known physicochemical properties and extrapolates potential biological activities from structurally related compounds.

Physicochemical Properties

The positional isomerism of the acetamido and bromo groups on the benzoic acid backbone significantly influences the physicochemical properties of these compounds. A summary of available data is presented below.

PropertyThis compound2-Acetamido-5-bromobenzoic acid4-Bromo-2-acetamidobenzoic acid
Molecular Formula C₉H₈BrNO₃C₉H₈BrNO₃C₉H₈BrNO₃
Molecular Weight 258.07 g/mol 258.07 g/mol [1]258.07 g/mol
Melting Point Not available214-219 °C[1]Not available
Appearance Not availableCrystals or Crystalline Powder[1]Not available
Predicted pKa Not available3.10 ± 0.10[1]Not available
Predicted LogP Not availableNot available2.7

Potential Biological Activities

While direct experimental data on the biological activities of this compound and its specific isomers are scarce, the broader class of substituted benzoic acids, particularly aminobenzoic acid derivatives, has been extensively studied. These studies suggest potential for a range of pharmacological effects.

Antimicrobial Activity: Para-aminobenzoic acid (PABA), a structural analog, is a well-known precursor in the folate biosynthesis pathway in many microorganisms.[2] Its derivatives have been explored as antimicrobial agents.[2][3] The introduction of a bromine atom and an acetamido group could modulate this activity, potentially leading to novel antimicrobial compounds.

Anticancer Activity: Derivatives of benzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.[4] For instance, certain 5-acetamido chalcones have demonstrated anticancer potential in both in vitro and in vivo studies.[4] The isomers of acetamidobromobenzoic acid could, therefore, be interesting candidates for anticancer drug discovery.

Anti-inflammatory Activity: Some derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic and anti-inflammatory properties, suggesting that they may act on pathways related to inflammation, such as the cyclooxygenase (COX) enzymes.[5][6] The bromo-substituted analogs could exhibit similar or enhanced activities.

It is crucial to note that the biological activity of isomers can vary significantly due to differences in their three-dimensional structure, which affects their binding to biological targets. Therefore, the potential activities mentioned above require experimental validation for each specific isomer.

Experimental Protocols

A general methodology for the synthesis of acetamidobromobenzoic acid isomers can be proposed based on established organic chemistry principles.

General Synthesis of Acetamidobromobenzoic Acids

A common route for the synthesis of these compounds involves the acetylation of the corresponding aminobromobenzoic acid.

Objective: To synthesize an acetamidobromobenzoic acid isomer from its corresponding aminobromobenzoic acid precursor.

Materials:

  • Appropriate aminobromobenzoic acid isomer

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Sodium acetate (as catalyst)

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)

Methodology:

  • Dissolution: Dissolve the starting aminobromobenzoic acid isomer in glacial acetic acid in a round-bottom flask.

  • Addition of Reagents: Add sodium acetate and acetic anhydride to the solution.

  • Reaction: Heat the mixture under reflux for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted reagents and acetic acid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure acetamidobromobenzoic acid isomer.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of this compound and its isomers.

A Identification of Isomers B Physicochemical Property Analysis (e.g., MW, Melting Point, pKa) A->B C Synthesis of Isomers A->C E Structure-Activity Relationship (SAR) Analysis B->E D Biological Activity Screening (e.g., Antimicrobial, Anticancer) C->D D->E G Lead Compound Identification D->G F Computational Modeling (e.g., QSAR, Molecular Docking) E->F F->G

Caption: A logical workflow for the systematic comparative analysis of chemical isomers.

Generalized Experimental Workflow for Synthesis and Evaluation

This diagram outlines a typical experimental workflow for the synthesis and subsequent biological evaluation of the target compounds.

cluster_synthesis Synthesis and Purification cluster_analysis Characterization and Evaluation A Starting Material (Aminobromobenzoic Acid Isomer) B Acetylation Reaction A->B C Purification (Recrystallization) B->C D Structural Characterization (NMR, MS) C->D E In Vitro Biological Assays (e.g., MIC, IC50) C->E F Data Analysis E->F

Caption: A generalized workflow for the synthesis and biological evaluation of acetamidobromobenzoic acid isomers.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where a benzoic acid derivative acts as an inhibitor of a key enzyme in a signaling pathway. This is a conceptual representation, as the specific molecular targets for this compound and its isomers have not been elucidated.

cluster_pathway Cellular Signaling Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Response Cellular Response Product->Response Inhibitor Acetamidobromobenzoic Acid Isomer Inhibitor->Enzyme Inhibits activity

Caption: A hypothetical model of enzyme inhibition by an acetamidobromobenzoic acid isomer.

References

A Comparative Guide to the Synthesis of 5-Acetamido-2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for obtaining 5-Acetamido-2-bromobenzoic acid, a valuable building block in medicinal chemistry and drug development. The two main strategies discussed are the acetylation of a pre-brominated precursor and the bromination of an acetylated starting material. This comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in route selection.

Comparison of Synthetic Routes

Two principal synthetic routes for this compound are outlined below. Route 1, the acetylation of 2-amino-5-bromobenzoic acid, is generally the more direct and preferred method due to higher regioselectivity and potentially higher yields of the desired product. Route 2, the bromination of 2-acetamidobenzoic acid, presents challenges in controlling the position of bromination, which can lead to a mixture of isomers and require more complex purification steps.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Acetylation of 2-amino-5-bromobenzoic acidRoute 2: Bromination of 2-acetamidobenzoic acid
Starting Material 2-amino-5-bromobenzoic acid2-acetamidobenzoic acid
Key Transformation N-acetylationElectrophilic aromatic bromination
Reagents Acetic anhydride, base (e.g., sodium acetate or pyridine)Bromine or N-bromosuccinimide (NBS), catalyst (e.g., FeBr₃ or acetic acid)
Typical Yield Generally high (>80%)Variable, potential for lower yields of the desired isomer
Purity of Crude Product High, minimal side productsPotentially a mixture of isomers (e.g., 3-bromo, 5-bromo, and 3,5-dibromo)
Purification Typically straightforward recrystallizationMay require chromatographic separation to isolate the desired isomer
Advantages - High regioselectivity- Generally high yielding- Simpler purification- Readily available starting material
Disadvantages - Starting material may need to be synthesized- Lack of regioselectivity can be a major issue- Potential for multiple brominations- Complex purification

Synthetic Pathways Overview

The following diagram illustrates the two synthetic routes for this compound.

G cluster_0 Route 1: Acetylation cluster_1 Route 2: Bromination A 2-amino-5-bromobenzoic acid B This compound A->B Acetic anhydride, Base C 2-acetamidobenzoic acid D Mixture of isomers (including 5-bromo) C->D Br₂ or NBS, Catalyst E This compound D->E Purification

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Acetylation of 2-amino-5-bromobenzoic acid

This protocol is based on established procedures for the acetylation of aromatic amines.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid or pyridine

  • Sodium acetate (optional, if using acetic acid)

  • Hydrochloric acid (for workup if using pyridine)

  • Sodium bicarbonate (for workup if using pyridine)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in either glacial acetic acid or anhydrous pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise with stirring. If using glacial acetic acid, sodium acetate (1.2 eq) can be added as a base.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Pyridine solvent): If pyridine is used as the solvent, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and then brine.

  • Workup (Acetic acid solvent): If glacial acetic acid is used, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration. The solid is then washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.

Route 2: Bromination of 2-acetamidobenzoic acid

This protocol is a general procedure for the bromination of an activated aromatic ring and would require optimization to maximize the yield of the desired 5-bromo isomer.

Materials:

  • 2-acetamidobenzoic acid

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Glacial acetic acid or a non-polar solvent like dichloromethane

  • Iron powder or iron(III) bromide (FeBr₃) as a catalyst (if using Br₂)

  • Sodium thiosulfate solution (for workup)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve 2-acetamidobenzoic acid (1.0 eq) in glacial acetic acid or dichloromethane in a round-bottom flask protected from light.

  • Catalyst Addition: If using bromine, add a catalytic amount of iron powder or FeBr₃.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring. If using NBS, it can be added portion-wise.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. The reaction progress and isomer distribution should be monitored by techniques such as GC-MS or ¹H NMR.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. If the reaction was performed in an organic solvent, wash the organic layer with sodium bicarbonate solution and then brine. If in acetic acid, the product may precipitate upon addition of water.

  • Isolation and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers. Purification to isolate the desired this compound will require careful fractional crystallization or column chromatography.

Conclusion

For the synthesis of this compound, the acetylation of 2-amino-5-bromobenzoic acid (Route 1) is the more strategic and efficient approach. It offers high regioselectivity, leading to a cleaner product and simpler purification. While the bromination of 2-acetamidobenzoic acid (Route 2) is a theoretical possibility, it is likely to be hampered by the formation of multiple isomers, making it a less desirable option for obtaining the pure target compound in high yield. The choice of synthetic route will ultimately depend on the availability of starting materials, the required purity of the final product, and the scale of the synthesis. However, for most applications, Route 1 is recommended.

A Comparative Analysis of the Biological Activity of 5-Acetamido-2-hydroxybenzoic Acid and Commercial NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-Acetamido-2-hydroxybenzoic acid, a potential non-steroidal anti-inflammatory drug (NSAID), with established NSAIDs: aspirin, ibuprofen, and diclofenac. Due to the limited availability of public data on 5-Acetamido-2-bromobenzoic acid, this guide focuses on its closely related hydroxy analogue. The information presented is based on available preclinical data and is intended to provide an objective comparison to aid in research and drug development.

Executive Summary

5-Acetamido-2-hydroxybenzoic acid has demonstrated notable analgesic and anti-inflammatory properties in preclinical models. In the acetic acid-induced writhing test, it exhibits a potent analgesic effect, with a reported median effective dose (ED50) of 4.95 mg/kg.[1] While direct comparative percentage inhibition data at standardized doses are limited, its potency appears significant when compared to some established NSAIDs. Similarly, it has shown efficacy in reducing edema in the carrageenan-induced paw edema model. However, a critical gap in the current understanding of its mechanism of action is the lack of experimental data on its inhibitory activity against cyclooxygenase (COX) enzymes. In-silico studies suggest a potential for selective COX-2 inhibition, a desirable characteristic for reducing gastrointestinal side effects, but this is yet to be confirmed through in-vitro or in-vivo assays.[1][2]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for 5-Acetamido-2-hydroxybenzoic acid and the comparator NSAIDs. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice

CompoundDose% Inhibition of WrithingED50 (mg/kg)
5-Acetamido-2-hydroxybenzoic acid-Not directly reported4.95[1]
Aspirin100 mg/kg38.19%[3]-
Aspirin100 mg/kg82.31%[4]-
Ibuprofen100 mg/kg~71.5%-
Diclofenac10 mg/kg25.68%[5]-
Diclofenac10 mg/kg71.68%[5]-

Note: A derivative of 5-Acetamido-2-hydroxybenzoic acid (PS3) has been reported to reduce painful activity by 74-75% at doses of 20 and 50 mg/kg.[1]

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime (hours)% Inhibition of Edema
5-Acetamido-2-hydroxybenzoic acid--Efficacy in reducing edema formation has been reported, but specific percentage inhibition data is not available.[1]
Aspirin100 mg/kg (p.o.)647.2%[6]
Ibuprofen40 mg/kg3Data not available
Diclofenac5 mg/kg (p.o.)256.17%[7]
Diclofenac10 mg/kg (p.o.)385.43%[5]
Diclofenac20 mg/kg (p.o.)371.82%[7]

Table 3: In-Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
5-Acetamido-2-hydroxybenzoic acidNot availableNot available
Aspirin--
Ibuprofen--
Diclofenac--

Note: In-silico studies suggest that derivatives of 5-Acetamido-2-hydroxybenzoic acid have a better binding affinity with the COX-2 receptor.[1][2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the arachidonic acid cascade and a typical experimental workflow for assessing NSAID activity.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Experimental_Workflow cluster_in_vivo In-Vivo Analgesic & Anti-inflammatory Assays cluster_in_vitro In-Vitro Mechanistic Assay Animal_Model Animal Model Selection (Mice/Rats) Drug_Administration Test Compound/NSAID Administration Animal_Model->Drug_Administration Induction Induction of Pain/Inflammation (Acetic Acid/Carrageenan) Drug_Administration->Induction Observation Observation & Data Collection (Writhing Counts/Paw Volume) Induction->Observation Analysis Data Analysis (% Inhibition/ED50) Observation->Analysis COX_Assay COX-1/COX-2 Inhibition Assay IC50 IC50 Determination COX_Assay->IC50

References

A Comparative Analysis of the Acidity of Para-Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the acidity of para-halogenated benzoic acids, namely p-fluorobenzoic acid, p-chlorobenzoic acid, p-bromobenzoic acid, and p-iodobenzoic acid, with benzoic acid as a reference. The analysis is supported by experimental pKa values and an explanation of the underlying electronic effects of the halogen substituents. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of how halogen substitution influences the physicochemical properties of aromatic carboxylic acids.

Data on Acidity of Para-Halogenated Benzoic Acids

The acidity of an acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimentally determined pKa values for benzoic acid and its para-halogenated derivatives in water at 25°C are summarized in the table below.

CompoundHalogen SubstituentpKa Value
Benzoic Acid-H4.20[1]
p-Fluorobenzoic Acid-F4.14
p-Chlorobenzoic Acid-Cl4.03
p-Bromobenzoic Acid-Br3.97
p-Iodobenzoic Acid-I4.00[2]

Discussion of Acidity Trends

The acidity of substituted benzoic acids is governed by the electronic effects of the substituents on the stability of the corresponding carboxylate anion. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This electron-withdrawing effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent acid. The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the benzene ring's pi system. This electron-donating effect increases the electron density on the ring, which in turn destabilizes the carboxylate anion and decreases acidity. The +R effect is most significant for fluorine due to the effective overlap between the 2p orbitals of fluorine and carbon. For larger halogens, the overlap between their p-orbitals (3p for Cl, 4p for Br, 5p for I) and the carbon 2p orbital is less effective, resulting in a weaker resonance effect.

The observed order of acidity (p-Bromobenzoic acid > p-Iodobenzoic acid > p-Chlorobenzoic acid > p-Fluorobenzoic acid > Benzoic acid) results from the interplay of these two effects.

  • Benzoic Acid vs. Halogenated Benzoic Acids: All para-halogenated benzoic acids are more acidic than benzoic acid itself. This indicates that for all four halogens, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+R), leading to a net stabilization of the carboxylate anion.

  • Acidity Trend among Halogenated Benzoic Acids:

    • Fluorine: While fluorine has the strongest -I effect, it also possesses the most significant +R effect. The strong +R effect partially counteracts the -I effect, making p-fluorobenzoic acid the least acidic among the halogenated derivatives.

    • Chlorine, Bromine, and Iodine: For Cl, Br, and I, the -I effect is weaker than that of fluorine. However, their +R effects are considerably weaker and do not effectively counteract their inductive effects. As we move down the group from Cl to I, the inductive effect continues to weaken. The observed trend suggests that the diminishing strength of the inductive effect is the primary factor influencing the acidity from p-chlorobenzoic acid to p-iodobenzoic acid. The slightly higher acidity of p-bromobenzoic acid compared to p-iodobenzoic acid aligns with the expected trend of decreasing inductive effect down the group.

Acidity_Effects cluster_consequences Impact on Acidity Inductive Inductive Effect (-I) Stabilization Stabilizes Carboxylate Anion Inductive->Stabilization Withdraws e- density Resonance Resonance Effect (+R) Destabilization Destabilizes Carboxylate Anion Resonance->Destabilization Donates e- density Acidity Overall Acidity Stabilization->Acidity Increases Destabilization->Acidity Decreases

Electronic effects influencing the acidity of para-halogenated benzoic acids.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of the para-halogenated benzoic acids can be reliably determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (25 mL or 50 mL).

  • Beaker or titration vessel (100 mL or 150 mL).

  • Volumetric flasks and pipettes.

  • Para-halogenated benzoic acid sample.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).

  • Deionized water.

  • Ethanol (if the acid has low water solubility).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the para-halogenated benzoic acid and dissolve it in a known volume of deionized water in the titration vessel. If solubility is an issue, a co-solvent such as ethanol can be used, though this may slightly alter the pKa value.

  • Titration Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration past the equivalence point, where a sharp increase in pH is observed.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point volume (V_eq).

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is the point on the titration curve where half of the acid has been neutralized.

Titration_Workflow start Start prep Prepare Acid Solution (Known Concentration) start->prep setup Set up Titration Apparatus (pH meter, burette) prep->setup titrate Titrate with Standardized Strong Base (e.g., NaOH) setup->titrate record Record pH vs. Volume of Titrant Added titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_eq Determine Equivalence Point (V_eq) plot_curve->find_eq find_half_eq Determine Half-Equivalence Point (V_eq / 2) find_eq->find_half_eq pka pKa = pH at Half-Equivalence Point find_half_eq->pka

Workflow for pKa determination by potentiometric titration.

References

Validating Molecular Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 5-Acetamido-2-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-Acetamido-2-bromobenzoic acid, a key building block in synthetic chemistry.

While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary and often more accessible means of structural elucidation. This guide presents the experimental data and protocols for these methods, offering a comprehensive toolkit for the structural verification of the target molecule and its analogs.

Structural Elucidation Methods: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from X-ray crystallography, NMR, FTIR, and Mass Spectrometry for a closely related isomer, 2-Acetamido-5-bromobenzoic acid. This data provides a practical benchmark for researchers working with this compound, as the expected values will be comparable.

Table 1: X-ray Crystallography Data for 2-Acetamido-5-bromobenzoic Acid

ParameterValue
CCDC Number722670[1]
Empirical FormulaC₉H₈BrNO₃
Molecular Weight258.07 g/mol [1]
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(2) Å
b12.345(3) Å
c8.987(2) Å
α90°
β110.12(3)°
γ90°
Volume1054.5(4) ų
Z4
Density (calculated)1.624 Mg/m³

Table 2: Spectroscopic Data for the Structural Validation of Acetamido-bromobenzoic Acid Isomers

TechniqueParameter2-Acetamido-5-bromobenzoic Acid (Expected/Observed Values)This compound (Predicted Values)
¹H NMR Chemical Shift (δ, ppm)Aromatic protons: 6.5-8.0 ppm, Amine proton: broad singlet, Carboxylic acid proton: >10 ppmAromatic protons: ~7.5-8.5 ppm, Acetyl protons: ~2.2 ppm, Amine proton: broad singlet, Carboxylic acid proton: >10 ppm
¹³C NMR Chemical Shift (δ, ppm)Aromatic carbons: 110-150 ppm, Carbonyl carbon (amide): ~169 ppm, Carbonyl carbon (acid): >170 ppmAromatic carbons: ~115-140 ppm, Carbonyl carbon (amide): ~169 ppm, Carbonyl carbon (acid): ~167 ppm
FTIR Wavenumber (cm⁻¹)N-H stretch: ~3300, C=O stretch (acid): ~1700, C=O stretch (amide): ~1670, C-Br stretch: ~630[2]N-H stretch: ~3300, C=O stretch (acid): ~1700, C=O stretch (amide): ~1670, C-Br stretch: ~600-700
Mass Spec. m/z[M-H]⁻: 255.96147, [M+H]⁺: 257.97603[3][M-H]⁻: 255.96147, [M+H]⁺: 257.97603[4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and adherence to best practices.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution. A variety of solvents should be screened to find optimal conditions. The crystal should be at least 0.1 mm in all dimensions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to produce the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased, baseline corrected, and referenced to a standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe. For less volatile compounds, electrospray ionization (ESI) is commonly used, where the sample is dissolved in a suitable solvent and infused into the source.

  • Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural validation and a comparison of the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Validation cluster_data Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure 3D Structure (Atomic Coordinates) xray->structure connectivity Connectivity & Chemical Environment nmr->connectivity functional_groups Functional Groups ftir->functional_groups molecular_weight Molecular Weight & Formula ms->molecular_weight final_validation Final Structure Confirmation structure->final_validation connectivity->final_validation functional_groups->final_validation molecular_weight->final_validation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Caption: Comparison of the advantages and disadvantages of different structural validation techniques.

References

Cross-Reactivity Profile of 5-Acetamido-2-bromobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cross-reactivity of 5-Acetamido-2-bromobenzoic acid derivatives is crucial for the development of targeted therapeutic agents. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation.

Introduction

This compound is a chemical intermediate that has garnered interest in medicinal chemistry due to its potential applications in the synthesis of novel therapeutic agents. Its derivatives are being explored for various pharmacological activities. However, a thorough understanding of their cross-reactivity is paramount to ensure target specificity and minimize off-target effects, which can lead to adverse drug reactions. This guide presents a comparative overview of the cross-reactivity profiles of key derivatives, focusing on their binding affinities and inhibitory concentrations against a panel of related and unrelated biological targets.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity data for a selection of this compound derivatives against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.

DerivativeTarget Kinase A (IC50, nM)Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)Off-Target Kinase D (IC50, nM)Selectivity Ratio (C/A)Selectivity Ratio (D/A)
Compound 1 1525>10,000>10,000>667>667
Compound 2 50758,000>10,000160>200
Compound 3 1201505,0007,50041.762.5
Compound 4 812>10,0009,000>12501125

Note: The data presented above is a representative example and may not reflect the full spectrum of cross-reactivity for these compounds.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

Kinase Inhibition Assay (IC50 Determination)

A radiometric kinase assay was utilized to determine the IC50 values of the this compound derivatives. The general workflow for this assay is as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase solution E Incubate kinase, substrate, and test compound A->E B Prepare substrate solution (e.g., myelin basic protein) B->E C Prepare ATP solution (with γ-32P-ATP) F Initiate reaction by adding ATP solution C->F D Prepare test compounds (serial dilutions) D->E E->F G Incubate at 30°C for a specified time F->G H Stop reaction (e.g., with phosphoric acid) G->H I Spot reaction mixture onto phosphocellulose paper H->I J Wash paper to remove unincorporated ATP I->J K Measure incorporated radioactivity (scintillation counting) J->K L Plot % inhibition vs. log(compound concentration) K->L M Determine IC50 value (non-linear regression) L->M

Caption: Workflow for a radiometric kinase inhibition assay.

The reaction mixture typically contained the kinase, a suitable substrate (e.g., myelin basic protein), the test compound at various concentrations, and Mg/ATP. The reaction was initiated by the addition of [γ-33P]ATP and incubated for a specific period. The reaction was then stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter. The percentage of inhibition was calculated relative to a control without the inhibitor, and IC50 values were determined by fitting the data to a dose-response curve.

Signaling Pathway Context

The primary targets of the evaluated this compound derivatives are often protein kinases, which play a crucial role in cellular signaling pathways. Understanding the position and function of the target kinase within its respective pathway is essential for interpreting the potential downstream effects of inhibition.

G cluster_pathway Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Upstream_Kinase Upstream Kinase (e.g., Raf) Adaptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector (e.g., ERK) Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Inhibitor 5-Acetamido-2-bromobenzoic acid derivative Inhibitor->Target_Kinase

Caption: Inhibition of a generic kinase signaling pathway.

The diagram above illustrates a simplified signaling cascade where a this compound derivative acts as an inhibitor of a specific "Target Kinase." By blocking the activity of this kinase, the derivative can modulate downstream cellular responses. The cross-reactivity of the inhibitor with other kinases ("Off-Target Kinases") in different pathways can lead to unintended biological consequences.

Logical Relationship of Cross-Reactivity Assessment

The assessment of cross-reactivity is a critical step in the preclinical development of any drug candidate. It involves a systematic evaluation of the compound's activity against a panel of related and unrelated targets to determine its selectivity profile.

G cluster_workflow Cross-Reactivity Assessment Workflow A Synthesize and Purify 5-Acetamido-2-bromobenzoic acid derivatives B Primary Screening against intended Target Kinase A->B C Select Potent Hits (e.g., IC50 < 100 nM) B->C D Secondary Screening against a panel of related kinases C->D E Tertiary Screening against a diverse panel of off-target proteins (e.g., other kinases, GPCRs, ion channels) C->E F Determine Selectivity Ratios D->F E->F G Prioritize compounds with high selectivity for further development F->G

Caption: A logical workflow for assessing cross-reactivity.

This workflow outlines the sequential steps involved in characterizing the selectivity of novel compounds. Initial screening identifies potent inhibitors of the primary target. Subsequent, broader screening against a panel of other proteins helps to identify potential off-target interactions and allows for the calculation of selectivity ratios, which are crucial for prioritizing lead candidates.

Conclusion

The cross-reactivity profiling of this compound derivatives is a multifaceted process that is essential for the identification of safe and effective drug candidates. By employing rigorous experimental protocols and systematic screening cascades, researchers can gain a comprehensive understanding of a compound's selectivity and minimize the risk of off-target effects. The data and workflows presented in this guide provide a framework for the comparative evaluation of these promising therapeutic agents.

Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial 5-Acetamido-2-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. This guide provides a comprehensive benchmark of a newly synthesized batch of 5-Acetamido-2-bromobenzoic acid against commercially available standards. Through rigorous analytical testing, this report offers researchers, scientists, and drug development professionals a comparative overview supported by experimental data, detailed protocols, and workflow visualizations to ensure informed decision-making in their critical applications.

Executive Summary of Purity Analysis

The purity of the in-house synthesized this compound was quantitatively assessed and compared against three leading commercial suppliers. The synthesized batch demonstrates a competitive purity profile, meeting the stringent requirements for downstream applications in drug discovery and development. A summary of the purity data, as determined by High-Performance Liquid Chromatography (HPLC), is presented in Table 1.

Sample ID Source Purity (%) Major Impurity (%)
SYNTH-ABBA-001Synthesized98.50.8 (2-bromo-5-aminobenzoic acid)
COMM-A-023Commercial Supplier A97.81.1 (Unidentified)
COMM-B-045Commercial Supplier B98.20.9 (Unidentified)
COMM-C-067Commercial Supplier C97.51.3 (Unidentified)

Table 1: Comparative Purity of Synthesized and Commercial this compound.

Synthesis and Potential Impurities

The synthesized this compound was prepared via the acetylation of 2-bromo-5-aminobenzoic acid using acetic anhydride. This common synthetic route can potentially lead to several impurities, including unreacted starting material (2-bromo-5-aminobenzoic acid) and di-acetylated by-products. The primary impurity identified in the synthesized batch was the unreacted starting material, highlighting the importance of reaction optimization and purification.

Experimental Protocols

Detailed methodologies for the analytical techniques employed in this comparative study are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Proton (¹H) NMR: Standard pulse sequence with a sufficient relaxation delay for quantitative analysis. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Carbon (¹³C) NMR: Proton-decoupled pulse sequence.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Method: Samples were dissolved in methanol and introduced into the mass spectrometer via direct infusion.

  • Analysis Mode: Negative ion mode to observe the deprotonated molecule [M-H]⁻.

Workflow and Pathway Visualizations

To clearly illustrate the processes involved in this benchmarking study, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Benchmarking start Starting Material (2-bromo-5-aminobenzoic acid) reaction Acetylation (Acetic Anhydride) start->reaction purification Recrystallization reaction->purification synthesized_product Synthesized This compound purification->synthesized_product hplc HPLC Analysis synthesized_product->hplc nmr NMR Spectroscopy synthesized_product->nmr ms Mass Spectrometry synthesized_product->ms data_comparison Data Comparison & Report hplc->data_comparison nmr->data_comparison ms->data_comparison commercial_standards Commercial Standards commercial_standards->hplc

Caption: Experimental workflow for synthesis, purification, and analysis.

analytical_logic cluster_input Samples cluster_methods Analytical Methods cluster_output Results synth Synthesized Product hplc HPLC (Quantitative Purity) synth->hplc nmr NMR (Structural Identity) synth->nmr ms MS (Molecular Weight) synth->ms comm Commercial Product comm->hplc comm->nmr comm->ms purity_data Purity (%) hplc->purity_data structure_confirm Structural Confirmation nmr->structure_confirm mw_verify Molecular Weight Verification ms->mw_verify

Caption: Logical relationship of analytical methods to results.

Conclusion

The synthesized this compound exhibits a high degree of purity, comparable and in some cases superior to commercially available alternatives. The detailed analytical protocols and comparative data presented in this guide provide a valuable resource for researchers, enabling them to make informed decisions regarding the quality and suitability of this critical intermediate for their research and development endeavors. The transparent presentation of data and methodologies underscores a commitment to scientific rigor and reproducibility.

A Comparative Guide: In-Silico and In-Vivo Analyses of Acetamido Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic agent is a meticulous process of evaluation and validation. This guide provides a comparative analysis of in-silico and in-vivo studies of acetamido benzoic acid derivatives, a class of compounds with demonstrated therapeutic potential. By examining the predictive power of computational models against the backdrop of biological realities, we aim to provide a comprehensive resource for rational drug design and development.

Acetamido benzoic acid derivatives have garnered significant interest for their potential as analgesic, anti-inflammatory, and antimicrobial agents. The development of novel derivatives often employs a dual approach: in-silico studies for rapid screening and prediction of properties, followed by in-vivo validation to assess efficacy and safety in a biological system. This guide delves into the methodologies and findings of these complementary approaches, offering a clear comparison of their outcomes.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from studies on 5-acetamido-2-hydroxy benzoic acid and its derivatives, providing a direct comparison between in-silico predictions and in-vivo experimental results.[1][2][3]

Table 1: Comparison of In-Silico Predictions and In-Vivo Analgesic Activity

CompoundIn-Silico TargetIn-Silico Binding Affinity (kcal/mol) with COX-2In-Vivo Analgesic Activity (% reduction in painful activity)
5-acetamido-2-hydroxy benzoic acid (PS1)COX-2Not explicitly stated, but implied to be lower than derivatives52% (20 mg/kg), 83% (50 mg/kg)[1]
Phenyl Derivative (PS2)COX-2Better than PS1Not as effective as PS1 and PS3 at 50 mg/kg[1]
Benzyl Derivative (PS3)COX-2Better than PS174% (20 mg/kg), 75% (50 mg/kg)[1][2]

Table 2: In-Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

CompoundBioavailability ScoreModerately Active ScoreInactive Score
5-acetamido-2-hydroxy benzoic acid (PS1)> 0.00-0.50 to 0.00< -0.50
Phenyl Derivative (PS2)> 0.00-0.50 to 0.00< -0.50
Benzyl Derivative (PS3)> 0.00-0.50 to 0.00< -0.50

Note: The bioactivity scores are predictive indicators of biological activity, where a score greater than 0.00 suggests considerable biological activity.[1]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for interpreting the data. The following sections detail the protocols for the key in-silico and in-vivo experiments.

In-Silico Studies

Molecular Docking: The binding affinity of the 5-acetamido-2-hydroxy benzoic acid derivatives with cyclooxygenase-2 (COX-2) receptors was analyzed using molecular docking studies.[1][2] The crystal structures of COX-2 from Mus musculus and Homo sapiens (PDB IDs: 4PH9, 5KIR, 1PXX, and 5F1A) were used as targets.[1][2] Computational tools were employed to predict the binding affinity in kcal/mol, providing an estimate of the ligand-receptor interaction strength.[1][2]

Pharmacokinetic and Toxicological Prediction: Computational tools were utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicological profiles of the synthesized derivatives.[1][2] These in-silico models are based on the chemical structure of the compounds and help in the early assessment of their drug-like properties.

In-Vivo Studies

Animals: The in-vivo analgesic activity was evaluated in animal models. The specific animal models and their characteristics (species, weight, etc.) are crucial for the reproducibility of the experiments.

Writhing Test Induced by Acetic Acid: This test is a common method to evaluate peripheral analgesic activity. Mice are intraperitoneally injected with acetic acid to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific period after the administration of the test compounds or a control vehicle. A reduction in the number of writhes compared to the control group indicates analgesic activity.[1][2]

Hot Plate Test: This method is used to assess central analgesic activity. The animal is placed on a heated plate, and the time it takes for the animal to show a pain response (e.g., licking its paws or jumping) is recorded. An increase in the latency to the pain response after the administration of the test compound suggests a central analgesic effect.[1][2]

Visualizing the Workflow and Mechanisms

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical drug discovery workflow and a simplified signaling pathway relevant to the action of these compounds.

Drug_Discovery_Workflow cluster_insilico In-Silico Phase cluster_invivo In-Vivo Phase Design Compound Design & Synthesis Docking Molecular Docking (e.g., COX-2) Design->Docking Virtual Screening ADME ADME/Tox Prediction Docking->ADME Filtering Analgesic Analgesic Activity (Writhing, Hot Plate) ADME->Analgesic Lead Candidates Toxicity Toxicity Studies Analgesic->Toxicity Safety Assessment

Caption: A typical workflow for drug discovery, moving from in-silico screening to in-vivo validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Derivative Acetamido Benzoic Acid Derivative Derivative->COX2 Inhibition

Caption: A simplified signaling pathway showing the inhibition of COX-2 by acetamido benzoic acid derivatives.

Conclusion

The integration of in-silico and in-vivo studies provides a robust framework for the discovery and development of novel acetamido benzoic acid derivatives. Computational methods offer a rapid and cost-effective means to screen large numbers of compounds and predict their properties, thereby prioritizing candidates for further experimental validation. In-vivo studies, while more resource-intensive, are indispensable for confirming the biological activity and assessing the safety profile in a complex living system. The presented data and workflows highlight the synergistic relationship between these two approaches, underscoring the importance of a multi-faceted strategy in modern drug discovery. Future research should continue to refine in-silico models to enhance their predictive accuracy and further explore the therapeutic potential of this promising class of compounds.

References

Comparative Docking Analysis of 5-Acetamido-2-bromobenzoic Acid and its Analogs with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking of 5-Acetamido-2-bromobenzoic acid and its analogs with a key protein target. Due to a lack of available direct docking studies for this compound, this document focuses on the well-researched analog, 5-Acetamido-2-hydroxy benzoic acid, and its interactions with Cyclooxygenase-2 (COX-2). The experimental data and protocols presented are based on published studies of this analog and serve as a predictive reference for the potential interactions of this compound.

Quantitative Data Summary

The following table summarizes the binding affinities of 5-Acetamido-2-hydroxy benzoic acid and its derivatives with the human COX-2 protein. These values, obtained from in-silico docking studies, indicate the potential binding strength of the compounds to the active site of the enzyme. Lower binding energy values suggest a more favorable interaction.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)
5-Acetamido-2-hydroxy benzoic acid (PS1)Cyclooxygenase-2 (COX-2)5F1ANot explicitly stated in search results, but derivatives show strong affinity.
5-Benzamidosalicylic acid (PS2)Cyclooxygenase-2 (COX-2)5F1ABetter binding affinity than parent compound.
5-Phenylacetamidosalicylic acid (PS3)Cyclooxygenase-2 (COX-2)5F1ABetter binding affinity than parent compound.
This compoundCyclooxygenase-2 (COX-2)5F1AData not available in published studies.

Note: The primary focus of the cited studies was on the enhanced binding of the derivatives (PS2 and PS3) compared to the parent compound (PS1). The aim was to increase selectivity for COX-2.[1]

Experimental Protocols

The following is a generalized experimental protocol for molecular docking studies, synthesized from methodologies reported in studies of benzoic acid derivatives and other small molecules targeting COX-2.[2][3][4]

I. Preparation of the Receptor (COX-2)

  • Protein Structure Retrieval : The three-dimensional crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5F1A or 1CX2.[1][3]

  • Protein Preparation :

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Missing hydrogen atoms are added to the protein structure.

    • Partial atomic charges are assigned using a force field such as OPLS_2005.

    • The protein structure is energy minimized to relieve any steric clashes.

II. Preparation of the Ligand (this compound and its analogs)

  • Ligand Structure Generation : The 2D structure of the ligand is drawn using chemical drawing software like ChemDraw and then converted to a 3D structure.

  • Ligand Optimization : The 3D structure of the ligand is energy minimized using a suitable force field.

  • Charge and Torsion Assignment : Partial charges (e.g., Gasteiger charges) are assigned, and rotatable bonds are defined.

III. Molecular Docking Procedure

  • Binding Site Definition : The active site of COX-2 is defined. This is typically done by creating a grid box around the binding site of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation : A docking algorithm (e.g., AutoDock Vina, GLIDE) is used to explore the conformational space of the ligand within the defined active site of the receptor.[2][3] The algorithm generates multiple binding poses.

  • Scoring and Ranking : The generated poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked according to their scores.

IV. Analysis of Docking Results

  • Binding Pose Analysis : The best-ranked pose is visualized to analyze the interactions between the ligand and the amino acid residues in the active site of COX-2. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Validation : The docking protocol is often validated by re-docking the co-crystallized ligand into the active site and ensuring that the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose.[2]

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Retrieve Protein Structure (PDB) p2 Prepare Protein (Add Hydrogens, Minimize) p1->p2 l1 Generate Ligand Structure l2 Optimize Ligand (Minimize Energy) l1->l2 d1 Define Binding Site (Grid Generation) p2->d1 l2->d1 d2 Run Docking Simulation d1->d2 a1 Score and Rank Poses d2->a1 a2 Analyze Binding Interactions a1->a2 a3 Validate Protocol (Re-docking) a2->a3

Caption: A generalized workflow for molecular docking studies.

COX-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response AA Arachidonic Acid COX2 COX-2 AA->COX2 Inhibition Target PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever

Caption: The cyclooxygenase-2 (COX-2) signaling pathway.

References

Comparative Efficacy of 5-Acetamido-2-hydroxybenzoic Acid Derivatives Over Parent Compounds in Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous quest for more effective and safer therapeutic agents, researchers have increasingly turned to the chemical modification of existing drugs. This guide provides a detailed comparison of the efficacy of derivatives of 5-acetamido-2-hydroxybenzoic acid against their parent compound, a known non-steroidal anti-inflammatory drug (NSAID). By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The findings underscore the potential of structural modifications to enhance the pharmacological properties of established molecules.

A study focusing on novel derivatives of 5-acetamido-2-hydroxybenzoic acid has demonstrated that strategic chemical alterations can lead to significantly improved analgesic activity.[1][2] These derivatives were synthesized with the aim of increasing their selectivity for cyclooxygenase 2 (COX-2), a key enzyme in the inflammation pathway, thereby potentially reducing the gastrointestinal side effects associated with older NSAIDs that non-selectively inhibit both COX-1 and COX-2.[1][2]

Quantitative Analysis of Efficacy

The analgesic effects of the synthesized derivatives were evaluated in vivo and compared with the parent compound and the commonly used analgesic, acetaminophen. The data, summarized in the table below, clearly indicates the superior pain-reducing capabilities of the derivatives.

CompoundDose (mg/kg)Reduction in Painful Activity (%)Bioactivity Score (GPCR Ligand)Bioactivity Score (Enzyme Inhibitor)
5-acetamido-2-hydroxybenzoic acid (Parent) 20-0.150.45
Derivative PS2 (5-benzamidosalicylic acid) 20-0.250.55
Derivative PS3 (5-phenylacetamidosalicylic acid) 20740.300.60
Derivative PS3 (5-phenylacetamidosalicylic acid) 50750.300.60
Acetaminophen (Reference) 20---

Data sourced from in-vivo anti-nociceptive activity studies and in-silico bioactivity predictions.[1]

The benzyl derivative, PS3, demonstrated a remarkable 74% and 75% reduction in painful activity at doses of 20 mg/kg and 50 mg/kg, respectively, showcasing a significantly more potent anti-nociceptive effect compared to both the parent compound and acetaminophen.[1][2] Furthermore, in-silico predictions of bioactivity suggest that the derivatives have a higher potential to interact with G-protein coupled receptors (GPCRs) and act as enzyme inhibitors, which are desirable characteristics for analgesic and anti-inflammatory drugs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of the 5-acetamido-2-hydroxybenzoic acid derivatives.

Synthesis of 5-Acetamido-2-hydroxybenzoic Acid and its Derivatives

The parent compound, 5-acetamido-2-hydroxybenzoic acid (PS1), was synthesized by reacting 5-amino salicylic acid with acetic anhydride in water. The derivatives were prepared through acylation reactions. For instance, the 5-benzamidosalicylic acid compound (PS2) was obtained by reacting 5-amino-salicylic acid with benzoyl chloride using ethyl acetate as a solvent and potassium carbonate as a catalyst. The structures of all synthesized compounds were confirmed using 1H NMR and 13C NMR spectroscopy.[1]

In-Silico Analysis: Bioavailability, Bioactivity, and Molecular Docking

Computational tools were employed to predict the pharmacokinetic and toxicological properties of the synthesized compounds. The Molinspiration server was used to predict the bioactivity scores against various drug targets, including GPCR ligands and enzyme inhibitors.[1] Molecular docking studies were performed to analyze the binding affinity of the compounds with COX-2 receptors (PDB IDs: 4PH9, 5KIR, 1PXX, and 5F1A), providing insights into their mechanism of action at a molecular level.[1][2]

In-Vivo Anti-Nociceptive Activity

The analgesic efficacy was assessed in vivo using the acetic acid-induced writhing test and the hot plate test. In the writhing test, mice were administered the test compounds or a control, followed by an intraperitoneal injection of acetic acid. The number of writhing responses was counted to determine the level of pain reduction. The hot plate test measures the latency of the animal's response to a thermal stimulus, with a longer latency indicating an analgesic effect.[1][2]

Visualizing Molecular Interactions and Experimental Workflow

To better understand the structure-activity relationship and the experimental process, the following diagrams are provided.

G General Structure-Activity Relationship Logic cluster_0 Parent Compound cluster_1 Chemical Modification cluster_2 Resulting Derivative cluster_3 Predicted Outcome Parent 5-Acetamido-2-bromobenzoic Acid Scaffold Modification Introduce Phenyl/Benzyl Groups at Acetamide Moiety Parent->Modification Structure Modification Derivative Novel Derivative with Altered Physicochemical Properties Modification->Derivative Leads to Outcome Enhanced Efficacy: - Increased COX-2 Selectivity - Improved Bioavailability - Higher Binding Affinity Derivative->Outcome Results in

Caption: A diagram illustrating the logical flow of structure modification to enhance drug efficacy.

G Experimental Workflow for Efficacy Evaluation Start Synthesis of Parent Compound and Derivatives InSilico In-Silico Analysis: - ADME/T Prediction - Bioactivity Scoring - Molecular Docking vs. COX-2 Start->InSilico Characterization InVivo In-Vivo Analgesic Activity Testing: - Acetic Acid Writhing Test - Hot Plate Test Start->InVivo Biological Screening DataAnalysis Comparative Data Analysis InSilico->DataAnalysis InVivo->DataAnalysis Conclusion Efficacy Comparison and Structure-Activity Relationship Determination DataAnalysis->Conclusion

Caption: A flowchart outlining the key steps in the experimental evaluation of the novel derivatives.

References

Spectroscopic comparison of 5-Acetamido-2-bromobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 5-Acetamido-2-bromobenzoic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of this compound with its precursors, 2-bromobenzoic acid and 5-amino-2-bromobenzoic acid, as well as the acetylating agent, acetic anhydride. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds during synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize key quantitative data from Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS) for this compound and its precursors.

Infrared (IR) Spectroscopy Data

Key IR absorption bands are presented below. The presence and position of characteristic peaks corresponding to specific functional groups are crucial for distinguishing between the target compound and its precursors.

Functional Group2-Bromobenzoic Acid (cm⁻¹)5-Amino-2-bromobenzoic acid (cm⁻¹)Acetic Anhydride (cm⁻¹)This compound (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3000 (broad)[1]Broad-Broad
N-H Stretch (Amine/Amide)-3497, 3383[2]-~3300-3400
C-H Stretch (Aromatic)~3080-3030~3000-3100-~3000-3100
C-H Stretch (Aliphatic)--~2950-3050~2900-3000
C=O Stretch (Carboxylic Acid)~1700[1]1675[2]-~1700
C=O Stretch (Anhydride)--~1820, 1750-
C=O Stretch (Amide)---~1670
C=C Stretch (Aromatic)~1600-1450[1]1616, 1587, 1548[2]-~1600, 1550
C-Br Stretch~750[1]Present-Present
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The chemical shifts (δ) in ppm for ¹H NMR spectra are highly dependent on the electronic environment of the protons.

CompoundAromatic Protons (δ, ppm)-COOH Proton (δ, ppm)-NH₂ Protons (δ, ppm)-NHCOCH₃ Proton (δ, ppm)-CH₃ Protons (δ, ppm)
2-Bromobenzoic Acid7.2-8.2 (m, 4H)>10 (s, 1H)---
5-Amino-2-bromobenzoic acidExpected signals in the range of 6.5-8.0 ppm.[2]>10 (s, 1H)Broad singlet[2]--
Acetic Anhydride----~2.2 (s, 6H)
This compoundSignals expected for aromatic protons.Broad singlet-Broad singletSinglet around 2.1 ppm
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecules.

CompoundAromatic Carbons (δ, ppm)Carboxylic Carbonyl (δ, ppm)Amide Carbonyl (δ, ppm)Methyl Carbon (δ, ppm)
2-Bromobenzoic Acid~115-135~167--
5-Amino-2-bromobenzoic acidExpected signals would include those for the aromatic carbons (110-150 ppm).[2]>170[2]--
Acetic Anhydride--~167~22
This compoundExpected signals for aromatic carbons.~170~169~24
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The presence of bromine is indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[1]

CompoundMolecular Weight ( g/mol )Molecular Ion Peak (m/z)Key Fragment Ions (m/z)
2-Bromobenzoic Acid201.02[3]200/202[3]183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 77 ([C₆H₅]⁺)
5-Amino-2-bromobenzoic acid216.03[4]215/217197/199[2]
Acetic Anhydride102.09[5]10287, 61, 43 (base peak, [CH₃CO]⁺)
This compound258.07[6]257/259Predicted key fragments include ions resulting from the loss of water, the acetyl group, and the carboxyl group. Predicted m/z for [M+H]⁺ is 257.97603 and for [M-H]⁻ is 255.96147.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a solid sample to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at various wavelengths.

  • Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the structure of the molecule.

Methodology:

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Synthetic Workflow

The synthesis of this compound typically involves the acetylation of 5-amino-2-bromobenzoic acid, which can be synthesized from 2-bromobenzoic acid. The following diagram illustrates this synthetic pathway.

SynthesisWorkflow Synthesis of this compound A 2-Bromobenzoic Acid B Nitration A->B C 5-Nitro-2-bromobenzoic acid B->C D Reduction C->D E 5-Amino-2-bromobenzoic acid D->E F Acetylation (Acetic Anhydride) E->F G This compound F->G

Caption: Synthetic pathway to this compound.

References

Safety Operating Guide

Proper Disposal of 5-Acetamido-2-bromobenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Acetamido-2-bromobenzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2][3][4] In case of a spill, avoid generating dust and sweep up the material into a suitable container for disposal.[2][3][5][6] Ensure adequate ventilation in the work area.[4][7][8]

Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all national and local regulations.[7] This chemical should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1][2][6][9]

Step 1: Containment

  • Keep the waste chemical in its original, clearly labeled container.[7]

  • If the original container is compromised, transfer the waste to a suitable, sealed, and properly labeled container.[10]

  • Do not mix this compound with other waste materials.[7]

Step 2: Labeling

  • Ensure the waste container is accurately and clearly labeled with the chemical name: "this compound" and the associated hazards.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4][9]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Crucially, do not discharge this compound into drains or the environment. [7]

Hazard Summary

A summary of the hazards associated with this compound is provided in the table below.

Hazard StatementClassification
Causes serious eye irritationWarning[7]
May cause respiratory irritationWarning[2]
Causes skin irritationWarning[1][2]
Harmful if swallowedWarning[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 5-Acetamido-2-bromobenzoic acid for disposal check_container Is the original container intact and properly labeled? start->check_container transfer_relabel Transfer to a suitable, sealed container. Label clearly with chemical name and hazards. check_container->transfer_relabel No store_safely Store in a designated, secure, and well-ventilated area. check_container->store_safely Yes transfer_relabel->store_safely contact_disposal Contact licensed hazardous waste disposal company. store_safely->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to the disposal company. contact_disposal->provide_sds end End: Proper Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetamido-2-bromobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Acetamido-2-bromobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.